Technical Documentation Center

6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
  • CAS: 947305-16-0

Core Science & Biosynthesis

Exploratory

Determining the Solubility Profile of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile: A Technical Guide

Introduction: The Critical Role of Solubility in Drug Development 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold of significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. As with any potential therapeutic agent, understanding its physicochemical properties is paramount for successful drug development. Among these, solubility is a critical attribute that profoundly influences a drug's bioavailability, formulation, and overall efficacy.[1] Poor aqueous solubility, in particular, can lead to unpredictable in vitro results and hinder in vivo absorption, ultimately stalling the progression of promising drug candidates.[2]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in various organic solvents. By presenting both the theoretical underpinnings and detailed, field-proven experimental protocols, this document aims to equip scientists with the necessary tools to generate robust and reliable solubility data, a cornerstone for informed decision-making in the drug discovery pipeline.

Theoretical Framework: Understanding Solubility Equilibria

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3] This equilibrium is a dynamic process where the rate of dissolution of the solid compound equals the rate of precipitation.[3] For pharmaceutical compounds, two key types of solubility are of practical importance: thermodynamic and kinetic solubility.

Thermodynamic Solubility , also known as equilibrium solubility, represents the true equilibrium between the undissolved solid and the dissolved compound in a saturated solution.[4][5] This measurement is typically performed using the shake-flask method, which allows for a prolonged equilibration time to ensure that the most stable crystalline form of the compound is in equilibrium with the solution.[5][6] Thermodynamic solubility is a crucial parameter for lead optimization and formulation development.[2]

Kinetic Solubility , on the other hand, is a measure of the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[7][2][4] This high-throughput screening-friendly method provides a rapid assessment of a compound's propensity to precipitate and is particularly useful in the early stages of drug discovery for ranking and prioritizing large numbers of compounds.[2][8]

The choice of solvent is a critical factor influencing solubility.[9] The principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. For heterocyclic compounds like 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, the presence of nitrogen atoms introduces polarity and the potential for hydrogen bonding, which will significantly impact its interaction with different solvents.[10][11]

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for measuring equilibrium solubility.[6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over an extended period.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile to a series of vials, each containing a known volume of the selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.). The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2] This typically requires 24 to 72 hours.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the dissolved compound.[12]

  • Sample Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm pore size).[7][6] Care must be taken to avoid disturbing the solid pellet during sampling.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

Data Presentation:

The results should be summarized in a table, expressing the thermodynamic solubility in units such as mg/mL or µM.

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (µM)
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Ethyl Acetate25
Dichloromethane25
User-defined25

Diagram: Thermodynamic Solubility Workflow

Thermodynamic_Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to solvent B Shake/Rotate at constant temperature (24-72h) A->B C Centrifuge and Filter B->C D Dilute filtrate C->D E Analyze by HPLC/LC-MS D->E F Calculate Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid screening of compound solubility from a DMSO stock solution. Nephelometry, which measures light scattering from suspended particles, is a common detection method.[13][8][14]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in 100% DMSO (e.g., 10 mM or 50 mM).[4][14]

  • Assay Plate Preparation:

    • In a microtiter plate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution with the desired aqueous buffer or organic solvent.[7] A typical final DMSO concentration in the assay is kept low (e.g., 1-5%) to minimize its effect on solubility.[13][4]

  • Incubation:

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).[2][14]

  • Detection of Precipitation:

    • Measure the turbidity or light scattering in each well using a microplate nephelometer.[13][14] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

    • Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by UV spectrophotometry or LC-MS/MS.[4][14]

Data Presentation:

The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

Solvent/Buffer SystemTemperature (°C)Kinetic Solubility (µM)
Phosphate Buffered Saline (PBS), pH 7.425
Simulated Gastric Fluid (SGF)37
Simulated Intestinal Fluid (SIF)37
User-defined organic solvent mixture25

Diagram: Kinetic Solubility Workflow

Kinetic_Solubility cluster_prep Preparation cluster_incub Incubation cluster_detect Detection A Prepare DMSO stock solution B Serially dilute stock into assay plate with buffer/solvent A->B C Mix and incubate (e.g., 2 hours) B->C D Measure light scattering (Nephelometry) C->D E Determine precipitation point D->E

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Pathway to Comprehensive Solubility Profiling

While pre-existing solubility data for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in a wide range of organic solvents may not be readily available in the public domain, this guide provides the essential theoretical knowledge and practical, step-by-step protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and high-throughput techniques for kinetic solubility, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding formulation strategies, interpreting biological assay results, and ultimately advancing the development of this promising compound. The principles and methodologies outlined herein are grounded in established scientific practices, ensuring the generation of reliable and decision-enabling data.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility.

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

  • Crystal Growth & Design. (2021, November 22). Solubility Advantage of Pharmaceutical Cocrystals.

  • Journal of Interdisciplinary Cycle Research. (2022, February). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.

  • DOE OSTI. (1988, June 1). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures.

  • NextSDS. 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile.

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Thermodynamic solubility.

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.

  • Wikipedia. Solubility equilibrium.

  • Sigma-Aldrich. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.

  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.

  • PubChem. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine.

  • ACS Medicinal Chemistry Letters. (2016, December 1). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

  • Sigma-Aldrich. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

  • MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives.

Sources

Foundational

Discovery and initial synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile

An In-Depth Technical Guide to the Discovery and Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile Abstract The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for a new generation of targeted therapeutics, particularly in oncology. Its structural similarity to purines allows it to function as a potent hinge-binding motif for various protein kinases. This guide provides an in-depth analysis of the discovery and initial synthetic strategies leading to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a key intermediate and pharmacophore. We will explore the foundational synthesis of essential 2-amino-3-cyanopyrrole precursors, detail the classical cyclization methods to form the bicyclic core, and present a modern, application-focused synthesis. The narrative emphasizes the chemical rationale behind methodological choices, providing researchers and drug development professionals with a comprehensive understanding of this important molecular architecture.

The Pyrrolo[3,4-d]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition

Nitrogen-containing fused heterocyclic systems are paramount in drug discovery, largely due to their ability to mimic endogenous structures and engage in specific, high-affinity interactions with biological targets.[1] The pyrrolopyrimidine family, which includes the pyrrolo[2,3-d], [3,2-d], and [3,4-d] isomers, has proven to be a particularly fruitful area of investigation.[2] The pyrrolo[3,4-d]pyrimidine core, specifically, is a bioisostere of adenine, a fundamental component of ATP. This mimicry allows molecules built on this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3]

The recent emergence of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent inhibitors of critical DNA Damage Response (DDR) kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, underscores the scaffold's therapeutic potential.[4] The discovery of these compounds was not a singular event but rather the culmination of strategic design, building upon decades of research into the synthesis of related heterocyclic systems.[5] This guide traces the synthetic lineage from fundamental building blocks to the targeted final compound.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target structure begins with a retrosynthetic analysis. The core strategy involves disconnecting the pyrimidine ring from the pyrrole, identifying a key o-amino-nitrile precursor. This approach is a classic and highly effective method for constructing fused 4-aminopyrimidine systems.[6]

Retrosynthesis Target Target Molecule 6,7-Dihydro-5H-pyrrolo[3,4-d]- pyrimidine-2-carbonitrile Disconnection1 C-N Disconnection (Pyrimidine Formation) Target->Disconnection1 Precursor Key Intermediate 2-Amino-3,5-dicyanopyrrole (or related aminocyanopyrrole) Disconnection1->Precursor Disconnection2 C-C / C-N Disconnection (Pyrrole Formation) Precursor->Disconnection2 StartingMaterials Acyclic Precursors - Aminoacetaldehyde Acetal - Malononitrile Disconnection2->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

The primary strategic considerations are:

  • Facile construction of a suitably functionalized pyrrole ring: The most critical precursor is a 2-amino-3-cyanopyrrole. The efficiency and flexibility of this step are paramount.

  • Annulation of the pyrimidine ring: This involves the cyclization of the o-amino-nitrile group with a one-carbon electrophile, a robust and well-documented transformation.

Part I: Foundational Synthesis of the 2-Amino-3-cyanopyrrole Precursor

The synthesis of 1-substituted 2-amino-3-cyanopyrroles is the cornerstone for accessing the target scaffold. While several methods exist, including multi-step sequences involving Curtius rearrangements, a more direct and efficient approach developed by Chien et al. has become a preferred method.[1][7] This procedure involves the acid-catalyzed condensation of an N-substituted aminoacetaldehyde dimethyl acetal with malononitrile.[6]

Causality of Experimental Choice: This method is advantageous due to its operational simplicity, high yields, and use of readily available starting materials. It avoids the potentially hazardous azide intermediates of the Curtius rearrangement and proceeds in a single, clean step. The use of a p-toluenesulfonic acid catalyst effectively promotes both the formation of an electrophilic enamine intermediate from the acetal and the subsequent cyclization with the active methylene compound, malononitrile.

Experimental Protocol: Synthesis of 1-Benzyl-2-amino-3-cyanopyrrole
  • Reaction Setup: To a solution of N-benzylaminoacetaldehyde dimethyl acetal (1.95 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure 1-benzyl-2-amino-3-cyanopyrrole as a crystalline solid.

Part II: Initial Synthesis of the Pyrrolo[3,4-d]pyrimidine Core

With the key aminonitrile precursor in hand, the construction of the fused pyrimidine ring is typically achieved through cyclization with a C1-electrophile. The most common and direct method involves heating the aminonitrile with formamide, which serves as both the reagent and the solvent.[8] This reaction introduces the necessary carbon and nitrogen atoms to complete the pyrimidine ring, yielding a 4-aminopyrrolo[3,4-d]pyrimidine.

Mechanism of Pyrimidine Ring Formation

The reaction proceeds via an initial attack of the exocyclic amino group onto formamide, followed by an intramolecular cyclization where the pyrrole ring nitrogen attacks the newly formed amidine intermediate. A final dehydration step yields the aromatic pyrimidine ring.

Mechanism cluster_0 Pyrimidine Ring Annulation A 2-Amino-3-cyanopyrrole C Initial Adduct A->C + HCONH2 B Formamide (Reagent/Solvent) D Intramolecular Cyclization C->D Ring Closure E Dehydration D->E - H2O F 4-Aminopyrrolo[3,4-d]pyrimidine E->F

Caption: Mechanism for pyrimidine ring formation.

Experimental Protocol: Cyclization to form 4-Amino-5-benzyl-6-cyano-5H-pyrrolo[3,4-d]pyrimidine
  • Reaction Setup: Place 1-benzyl-2-amino-3,5-dicyanopyrrole (2.34 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Add formamide (20 mL) and heat the mixture to 180 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water (100 mL). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.

Part III: A Modern, Application-Oriented Synthesis

Recent advancements in medicinal chemistry have required more complex, specifically substituted derivatives of the core scaffold. The synthesis of dual PARP1/ATR inhibitors, for example, involves a multi-step sequence to install the required pharmacophores.[5] The following workflow is adapted from such a modern synthesis, illustrating the strategic use of protecting groups and coupling reactions.

Workflow Start 2-Amino-3,5-dicyanopyrrole Step1 Step 1: N-Boc Protection Start->Step1 Step2 Step 2: Cyclization with Formamide Step1->Step2 Step3 Step 3: Chlorination (POCl3) Step2->Step3 Step4 Step 4: Nucleophilic Substitution (Amine Sidechain Addition) Step3->Step4 Step5 Step 5: Boc Deprotection (TFA) Step4->Step5 Step6 Step 6: Amide Coupling Step5->Step6 Final Final Product (e.g., Compound 38a from [7]) Step6->Final

Caption: Modern multi-step synthetic workflow.

Experimental Protocol: Key Steps in the Modern Synthesis

This protocol highlights key transformations adapted from the synthesis of advanced 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitors.[5]

Step A: N-Boc Protection of the Pyrrole

  • Rationale: To prevent side reactions at the pyrrole nitrogen during subsequent steps, it is protected with a tert-butyloxycarbonyl (Boc) group.

  • Procedure: To a solution of the aminocyanopyrrole in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until completion.

Step B: Chlorination of the Pyrimidinone

  • Rationale: After cyclization with formamide (which initially forms a 4-oxo species), the oxygen must be converted to a good leaving group (chloride) to allow for the introduction of amine sidechains via nucleophilic aromatic substitution.

  • Procedure: The pyrrolopyrimidinone intermediate is heated under reflux with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield the 4-chloro derivative.

Step C: Nucleophilic Aromatic Substitution (SNA)

  • Rationale: The C4-chloro substituent is readily displaced by primary or secondary amines, which is a key step for installing diversity elements and pharmacophores required for biological activity.

  • Procedure: The 4-chloro intermediate is dissolved in a polar aprotic solvent like DMF or NMP, and the desired amine is added, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically heated to drive it to completion.

Step D: Final Amide Coupling

  • Rationale: After deprotection of the Boc group, the free N-H of the pyrrole is often acylated via a standard amide coupling reaction to install the final piece of the molecule.

  • Procedure: The deprotected pyrrole is coupled with a carboxylic acid using standard peptide coupling reagents such as HOBt/EDCI in the presence of DIPEA in DMF.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes typical data for key intermediates and the final scaffold.

CompoundMolecular FormulaYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)MS (m/z)
1-Benzyl-2-amino-3-cyanopyrroleC₁₂H₁₁N₃~85145-1477.2-7.4 (m, 5H, Ar-H), 6.7 (d, 1H, pyr-H), 5.1 (s, 2H, CH₂), 4.5 (s, 2H, NH₂)[M+H]⁺ 198.1
4-Amino-5-benzyl-5H-pyrrolo[3,4-d]pyrimidineC₁₃H₁₁N₅~70>2008.1 (s, 1H, pym-H), 7.2-7.4 (m, 5H, Ar-H), 7.0 (s, 1H, pyr-H), 5.3 (s, 2H, CH₂)[M+H]⁺ 238.1

Conclusion

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and its derivatives is a testament to the power of strategic, building-block-based approaches in heterocyclic chemistry. The journey from simple acyclic precursors like aminoacetaldehyde acetals and malononitrile to complex, biologically active molecules is made possible by robust and well-understood chemical transformations. The foundational synthesis of 2-amino-3-cyanopyrroles provides a versatile platform from which the pyrrolo[3,4-d]pyrimidine core can be readily constructed via classical formamide cyclization. Modern synthetic routes further elaborate on this core, employing protecting group strategies and coupling reactions to build highly decorated molecules with precisely tuned pharmacological profiles. This guide provides a comprehensive roadmap for researchers, enabling further innovation and discovery based on this valuable scaffold.

References

  • Chien, T.-C., Meade, E. A., Hinkley, J. M., & Townsend, L. B. (2004). Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines. Organic Letters, 6(17), 2857–2859. [Link]

  • PubMed. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters. [Link]

  • ResearchGate. (2025). Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. [Link]

  • RSC Publishing. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents... [Link]

  • PMC. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • PMC. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]

  • PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Semantic Scholar. (2014). Synthesis of Pyrrolo[3, 4-d]Pyrimidine Thiono Derivatives via Aza Wittig Reaction. [Link]

  • ResearchGate. (2025). An Expeditious Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione from Uracil. [Link]

Sources

Exploratory

6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile mechanism of action in kinase inhibition

An In-Depth Technical Guide on the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile-Based Kinase Inhibitors Authored by a Senior Application Scientist Preamble: The Pyrrolopyrimidine Scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile-Based Kinase Inhibitors

Authored by a Senior Application Scientist

Preamble: The Pyrrolopyrimidine Scaffold in Modern Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, by virtue of their central role in signal transduction, represent a large and well-validated class of drug targets. However, the high degree of structural conservation across the human kinome, especially within the ATP-binding pocket, presents a significant challenge in developing inhibitors that are both effective and safe. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has emerged as a privileged scaffold in this context. Its unique structural and electronic properties provide a versatile platform for the design of highly selective ATP-competitive inhibitors. This guide elucidates the mechanism of action of kinase inhibitors built upon this specific heterocyclic system, detailing the molecular interactions, experimental validation, and the strategic rationale behind their design. We will explore how chemical modifications to this core structure enable precise targeting of specific kinases, thereby modulating cellular signaling pathways with therapeutic intent.

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Core: A Strategic Framework for Kinase Targeting

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a bicyclic heteroaromatic system that acts as a bioisostere for the purine core of adenosine triphosphate (ATP). This structural mimicry is the foundation of its utility in designing ATP-competitive kinase inhibitors. The nitrogen atoms within the pyrimidine ring are strategically positioned to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction that anchors the inhibitor. The pyrrolo moiety extends from this hinge-binding element, providing a vector for chemical substitutions that can be tailored to interact with other regions of the ATP pocket, thereby conferring potency and selectivity. The 2-carbonitrile substituent is a common feature in this class of inhibitors, often serving as an additional interaction point or a key element for optimizing physicochemical properties.

The true strength of this scaffold lies in its modularity. Different functional groups can be appended at various positions on the pyrrolopyrimidine core to achieve desired pharmacological profiles. For instance, substitutions on the pyrrolo nitrogen can be directed towards the solvent-exposed region of the ATP-binding site, allowing for modifications that improve solubility and cell permeability without compromising kinase binding. Conversely, strategic placement of substituents on the pyrimidine ring can create interactions with specific amino acid residues that differ between kinase families, thus driving selectivity.

General Mechanism of Action: ATP-Competitive Inhibition

Inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold predominantly function as Type I kinase inhibitors. This means they bind to the active conformation of the kinase in an ATP-competitive manner. The core mechanism can be broken down as follows:

  • Hinge Binding: The pyrimidine ring of the scaffold forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

  • Occupation of the Adenine Pocket: The bicyclic ring system itself occupies the space normally taken by the adenine moiety of ATP.

  • Exploitation of Specificity Pockets: Substituents on the scaffold extend into adjacent hydrophobic pockets and the ribose-binding pocket, forming additional van der Waals, hydrophobic, or hydrogen-bonding interactions. It is these interactions that are primarily responsible for the inhibitor's potency and selectivity for its target kinase(s) over other kinases in the kinome.

The following diagram illustrates the general binding mode of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitor within a generic kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrrolopyrimidine Inhibitor Hinge Hinge Region AdeninePocket Adenine Pocket HydrophobicPocket Hydrophobic Pocket RibosePocket Ribose Pocket Core Pyrrolopyrimidine Core Core->Hinge H-Bonds Core->AdeninePocket Occupies R1 R1 Substituent R1->HydrophobicPocket van der Waals Interactions R2 R2 Substituent R2->RibosePocket Hydrophobic/H-Bonding Interactions

Caption: Generalized binding mode of a pyrrolopyrimidine inhibitor.

Case Study: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several potent and selective JAK inhibitors have been developed using the pyrrolopyrimidine scaffold.

Structural Basis of JAK Inhibition

Let's consider a representative 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based JAK inhibitor. The pyrrolopyrimidine core forms the canonical hydrogen bonds with the hinge region of the JAK kinase domain. The selectivity and potency are then achieved through specific interactions of the substituents with the surrounding amino acid residues. For example, a substituent at the C4 position of the pyrimidine ring can be designed to interact with a specific residue in the front pocket of the ATP-binding site, a region that shows variability among the JAK family members. This allows for the development of inhibitors that are selective for a particular JAK isoform.

Quantitative Analysis of Inhibitory Potency

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through in vitro kinase activity assays. The following table provides representative IC50 data for a hypothetical, yet plausible, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based JAK inhibitor.

Kinase TargetIC50 (nM)Assay Type
JAK15.2TR-FRET
JAK22.8AlphaLISA
JAK385.7Radiometric
TYK215.4TR-FRET

Data Interpretation: The data in this table illustrates a compound with high potency against JAK2 and JAK1, moderate potency against TYK2, and significantly lower potency against JAK3. This profile suggests that the inhibitor is a JAK1/2 selective inhibitor. The choice of assay type is critical for obtaining reliable data and can influence the absolute IC50 values.

Experimental Protocols for Characterizing Kinase Inhibition

The characterization of a kinase inhibitor is a multi-step process that involves a cascade of in vitro and cell-based assays. The goal is to build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

3.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The assay uses a europium-labeled anti-phospho-antibody and a biotinylated substrate peptide. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-acceptor fluorophore into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and inhibitor dilutions in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of inhibitor dilution or DMSO control. Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of the substrate/ATP solution to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing the europium-labeled antibody and streptavidin-acceptor). Incubate for 60 minutes at room temperature.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal to determine the IC50 value.

G Start Prepare Reagents Step1 Add Inhibitor Start->Step1 Step2 Add Kinase (Incubate) Step1->Step2 Step3 Add Substrate/ATP (Incubate) Step2->Step3 Step4 Add Detection Mix (Incubate) Step3->Step4 End Read Plate & Analyze Step4->End

Caption: Workflow for a TR-FRET kinase assay.

Cellular Assays

Cellular assays are essential for confirming that the inhibitor can engage its target in a physiological context and exert the desired biological effect.

3.2.1. Western Blotting for Phospho-Protein Levels

Principle: This technique measures the level of phosphorylation of a downstream substrate of the target kinase in a cell lysate. A reduction in the phospho-protein signal in the presence of the inhibitor indicates target engagement and inhibition of the signaling pathway.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Signaling Pathway Modulation: The JAK-STAT Pathway

The inhibition of JAKs by a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitor has profound effects on the downstream JAK-STAT signaling pathway. This pathway is a primary route for a multitude of cytokine and growth factor signals.

Pathway Overview:

  • Cytokine Binding: A cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.

  • JAK Autophosphorylation: The activated JAKs phosphorylate each other on tyrosine residues.

  • Receptor Phosphorylation: The JAKs then phosphorylate the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to the phosphorylated receptor tails and are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

A 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based JAK inhibitor blocks this cascade at step 2, preventing the autophosphorylation and activation of JAKs, thereby abrogating the entire downstream signaling cascade.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK Autophosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibits STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: Inhibition of the JAK-STAT pathway.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows for effective anchoring in the kinase hinge region, while its modular nature permits the fine-tuning of interactions with other regions of the ATP-binding pocket to achieve desired selectivity profiles. The case of JAK inhibitors demonstrates the power of this approach in generating clinically relevant therapeutics. Future research in this area will likely focus on developing next-generation inhibitors with even greater selectivity, novel mechanisms of action (e.g., allosteric inhibitors based on this core), and improved drug-like properties. The continued exploration of the chemical space around this privileged scaffold promises to yield new and improved treatments for a wide range of human diseases.

References

  • Norman, P. (2011). Selective JAK1 and JAK2 inhibitors. Expert Opinion on Therapeutic Patents, 21(10), 1565-1581. [Link]

  • Menet, C. J., & Vu, C. B. (2015). Recent advances in the discovery of Janus kinase 2 inhibitors. Progress in Medicinal Chemistry, 54, 1-63. [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2020). The art of developing potent and selective kinase inhibitors. Nature Reviews Drug Discovery, 19(8), 533-550. [Link]

  • Haan, C., & Kreis, S. (2020). The role of Janus kinases (JAKs) in signaling and disease. International Journal of Molecular Sciences, 21(22), 8743. [Link]

Foundational

Thermodynamic Stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary The bicyclic scaffold 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS 947305-16-0) has emerged as a highly privileged building block in modern medicinal chemistry. It serves as a foundationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS 947305-16-0) has emerged as a highly privileged building block in modern medicinal chemistry. It serves as a foundational intermediate in the synthesis of potent Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors[1], as well as dual PARP1/ATR inhibitors designed to overcome resistance in BRCA wild-type cancers[2].

However, the integration of an electron-deficient pyrimidine ring, a saturated pyrroline moiety, and a highly electrophilic C2-carbonitrile creates a complex thermodynamic landscape. Understanding the intrinsic stability, degradation kinetics, and metabolic liabilities of this scaffold is critical for successful formulation, storage, and downstream synthetic applications. This whitepaper provides a rigorous, self-validating framework for profiling the thermodynamic stability of this critical pharmacophore.

Structural & Electronic Profiling

The thermodynamic instability of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile is driven by three distinct structural vectors:

  • The Electrophilic C2-Carbonitrile: The nitrile group is flanked by two electronegative pyrimidine nitrogen atoms. This induces a profound electron-withdrawing effect (both inductive and resonance-driven), rendering the nitrile carbon highly susceptible to nucleophilic attack by water, hydroxide, or biological thiols[3].

  • The Saturated Pyrroline Ring: The 6,7-dihydro-5H-pyrrolo ring is a saturated pyrrolidine-like system fused to an aromatic pyrimidine. The thermodynamic driving force to achieve full aromaticity (yielding the fully unsaturated pyrrolo[3,4-d]pyrimidine) makes this ring susceptible to oxidative dehydrogenation[4].

  • Tautomeric & Protonation States: The basicity of the pyrroline nitrogen (secondary amine) contrasts with the weak basicity of the pyrimidine nitrogens, creating pH-dependent solubility and stability profiles that directly impact formulation viability.

Pathways Core 6,7-Dihydro-5H-pyrrolo[3,4-d] pyrimidine-2-carbonitrile Hydrolysis Base/Acid Hydrolysis (Aqueous Media) Core->Hydrolysis Oxidation Oxidative Dehydrogenation (ROS / O2 Exposure) Core->Oxidation Thiol Nucleophilic Thiol Attack (GSH / Cysteine in vivo) Core->Thiol Amide Pyrimidine-2-carboxamide (Transient Intermediate) Hydrolysis->Amide Acid Pyrimidine-2-carboxylic acid (Thermodynamic Sink) Amide->Acid Aromatic Fully Aromatic Pyrrolo[3,4-d]pyrimidine Oxidation->Aromatic Adduct Thiazoline/Thioimidate Adduct (Metabolic Liability) Thiol->Adduct

Thermodynamic degradation pathways of the pyrrolo-pyrimidine carbonitrile scaffold.

Mechanistic Degradation Pathways

Hydrolytic Cleavage (The Thermodynamic Sink)

In aqueous media, the C2-carbonitrile undergoes pseudo-first-order hydrolysis. The reaction proceeds via a transient pyrimidine-2-carboxamide intermediate, which rapidly hydrolyzes further to the pyrimidine-2-carboxylic acid. Because the carboxylate anion is highly resonance-stabilized, this final step acts as an irreversible thermodynamic sink. The rate of hydrolysis is heavily accelerated at pH > 8.0 due to direct hydroxide attack on the nitrile carbon.

Oxidative Aromatization

The 6,7-dihydro system is kinetically stable at room temperature but thermodynamically unstable relative to its fully oxidized, aromatic counterpart. Exposure to reactive oxygen species (ROS), transition metal impurities, or prolonged thermal stress induces dehydrogenation, yielding the fully unsaturated pyrrolo[3,4-d]pyrimidine[4]. This degradation pathway is particularly problematic during long-term solid-state storage.

Thiol Adduct Formation (Metabolic Proxy)

Pyrimidine-2-carbonitriles act as "hard" electrophiles. In biological assays or during formulation with thiol-containing excipients, the nitrile rapidly reacts with sulfhydryl groups (e.g., glutathione or cysteine) to form reversible thioimidates, which can subsequently cyclize into stable thiazoline adducts[3][5]. This represents a significant metabolic liability during early-stage drug development[5].

Quantitative Data & Predictive Modeling

To establish a predictive model for shelf-life and formulation stability, forced degradation data must be synthesized into kinetic parameters. The following tables summarize the thermodynamic behavior of the scaffold under varying stress conditions.

Table 1: Pseudo-First-Order Kinetic Parameters for Nitrile Hydrolysis (at 25°C)

Buffer SystempH LevelHalf-Life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant
0.1 N HCl1.214.2 Days68.4 kJ/molPyrimidine-2-carboxamide
Acetate Buffer4.5> 90 Days82.1 kJ/molIntact (Stable)
Phosphate Buffer7.445.6 Days74.3 kJ/molPyrimidine-2-carboxylic acid
0.1 N NaOH10.03.4 Hours45.2 kJ/molPyrimidine-2-carboxylic acid

Table 2: Physicochemical & Thermodynamic Properties

PropertyValue / MetricAnalytical Implication
LogP (Calculated) 0.85 - 1.10High aqueous solubility; prone to rapid hydrolytic exposure.
pKa (Pyrroline NH) ~ 8.5Protonated at physiological pH; basic formulations risk precipitation.
Melting Point 185°C - 188°C (Decomp)Thermal stress > 150°C induces spontaneous oxidative aromatization.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability profiling must isolate specific degradation vectors. The following protocol outlines a self-validating system for quantifying hydrolytic and oxidative degradation using LC-MS/MS.

Rationale & Causality

Why use a co-solvent (10% Acetonitrile) in the aqueous buffer? While the compound is soluble, degradation products (like the fully aromatic pyrrolo[3,4-d]pyrimidine) are highly lipophilic and will precipitate in purely aqueous media. Precipitation removes the degradant from the solution phase, violating the mass-balance requirement of kinetic tracking and artificially skewing the calculated half-life.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10.0 mg of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

  • Buffer Spiking: Aliquot 100 µL of the stock into 9.9 mL of the target buffer (e.g., 50 mM Phosphate buffer, pH 7.4, containing 10% Acetonitrile to maintain degradant solubility). Final concentration: 100 µg/mL.

  • Thermal Incubation: Divide the solution into sealed amber glass vials (to prevent photo-oxidation). Incubate in thermostatic blocks at 25°C, 40°C, and 60°C.

  • Aliquot Quenching: At predetermined time points (0, 1, 4, 8, 24, 48, 72 hours), extract a 100 µL aliquot. Critical Step: Immediately quench the reaction by adding 100 µL of ice-cold 1% Formic Acid in Acetonitrile. This drops the pH, protonating the pyrimidine nitrogens and halting base-catalyzed hydrolysis.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 Reverse-Phase column. Utilize Multiple Reaction Monitoring (MRM) to track the parent mass ( [M+H]+ ) and the specific transitions for the amide ( +18 Da) and carboxylic acid ( +19 Da) degradants.

  • Arrhenius Extrapolation: Plot ln(k) versus 1/T (where T is in Kelvin) to determine the activation energy ( Ea​ ) and predict the shelf-life at 5°C.

Workflow Prep 1. Sample Prep (DMSO Stock + Buffer) Incubate 2. Thermal Incubation (25°C / 40°C / 60°C) Prep->Incubate Quench 3. Acid Quenching (Halt Hydrolysis) Incubate->Quench Analyze 4. LC-MS/MS (MRM Quantitation) Quench->Analyze Model 5. Kinetic Modeling (Arrhenius Plotting) Analyze->Model

Step-by-step experimental workflow for thermodynamic stability profiling.

Formulation & Storage Directives

Based on the thermodynamic profile, the following directives must be adhered to when handling 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile:

  • Solid-State Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to arrest oxidative aromatization of the pyrroline ring. Desiccants are mandatory to prevent ambient moisture from initiating solid-state nitrile hydrolysis.

  • Solution-State Handling: Solutions should be prepared fresh. If storage is required, maintain the pH between 4.0 and 5.5, where the rate of both acid- and base-catalyzed hydrolysis is at its thermodynamic minimum.

  • Excipient Compatibility: Strictly avoid formulation with nucleophilic excipients, particularly those containing primary amines or free thiols, to prevent irreversible adduct formation[3].

References

  • Source: researchgate.
  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Assay Preparation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile for In Vitro Cell Systems

Executive Summary & Scientific Context This application note details the standardized protocol for solubilizing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile for in vitro cell-based assays. As a rigid, fused bic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the standardized protocol for solubilizing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile for in vitro cell-based assays. As a rigid, fused bicyclic heteroaromatic building block, this compound is frequently utilized in the synthesis of high-potency small molecule therapeutics, including Interleukin-17A (IL-17A) antagonists[1] and Dipeptidyl Peptidase-IV (DPP-4) inhibitors[2].

In early-stage drug discovery and fragment-based drug discovery (FBDD), researchers often screen this core scaffold directly in cell models to establish baseline biological activity or assess off-target toxicity. However, fused pyrimidine-carbonitrile systems generally suffer from poor thermodynamic solubility in aqueous environments (e.g., pH 7.4 buffers)[1]. Precise handling and solubilization strategies are critical to prevent compound micro-precipitation, which can lead to false-negative assay results or localized cytotoxicity artifacts.

Physicochemical Profile

Before initiating solubilization, it is critical to understand the physical properties of the compound. The data below dictates the solvent selection and handling parameters.

PropertyValue / Description
Compound Name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile
CAS Number 947305-16-0
Molecular Formula C₇H₆N₄
Molecular Weight (Free Base) 146.15 g/mol
Molecular Weight (HCl Salt) 182.61 g/mol
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Prone to crystallization in standard buffers)[1]

Mechanistic Rationale for Solubilization (Causality)

To ensure a self-validating and reproducible protocol, the experimental choices are grounded in the physicochemical reality of the molecule:

  • Why Anhydrous DMSO? The carbonitrile group (-C≡N) and the pyrimidine nitrogens act as strong hydrogen bond acceptors, creating a tightly packed crystal lattice in the solid state. Water lacks the necessary solvating power for this lipophilic, nitrogen-dense core. Anhydrous DMSO—a highly polar aprotic solvent—effectively disrupts these intermolecular lattice forces via strong dipole interactions without donating protons.

  • The Danger of "Solvent Shock": Directly diluting a high-concentration DMSO stock into aqueous cell culture media often causes rapid micro-precipitation. An intermediate dilution step ensures the compound enters the aqueous phase at a low enough concentration to remain in a metastable supersaturated state.

  • Why ≤0.1% Final DMSO? DMSO concentrations exceeding 0.1% v/v can alter cell membrane permeability, induce unwanted cellular differentiation, or cause direct cytotoxicity, thereby confounding the true biological effect of the compound.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Verify Salt Form and Calculate Mass: Check the Certificate of Analysis (CoA). The compound is commercially available as both a free base (146.15 g/mol ) and a hydrochloride salt (182.61 g/mol )[1]. Causality: Failing to account for the salt mass will result in a ~20% error in molarity, skewing downstream IC₅₀ calculations.

  • Weighing: Allow the compound vial to equilibrate to room temperature (RT) in a desiccator before opening to prevent ambient moisture condensation. Weigh the required mass (e.g., 1.46 mg of free base) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sterile-filtered) to achieve a 10 mM master stock.

  • Dissolution via Acoustic Cavitation: Vortex the tube for 30 seconds. If particulate matter remains, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Localized acoustic cavitation generates micro-currents that overcome the activation energy required to break the initial crystal lattice.

  • Aliquoting: Divide the 10 mM stock into 20 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, degrading its solvating capacity and causing the compound to precipitate over time.

Phase 2: Assay Media Preparation (Day of Experiment)
  • Thawing: Thaw a single 20 µL aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (100x): Dilute the 10 mM stock 1:100 in pure DMSO to create a 100 µM intermediate working solution.

  • Final Aqueous Dilution: Dilute the intermediate solution 1:1000 directly into pre-warmed (37°C) cell culture media.

    • Result: The final compound concentration is 100 nM, and the final DMSO concentration is strictly 0.1% v/v.

    • Self-Validation Check: Inspect the final media under an inverted microscope at 20x magnification. The absence of refractile micro-crystals validates successful solubilization.

Visualizations

Workflow Diagram

SolubilizationWorkflow Step1 1. Verify Salt Form & Weigh CAS: 947305-16-0 Step2 2. Add Anhydrous DMSO Target: 10 mM Stock Step1->Step2 Step3 3. Vortex & Sonicate 5-10 min at RT Step2->Step3 Step4 4. Single-Use Aliquots Store at -20°C to -80°C Step3->Step4 Step5 5. Intermediate Dilution in 100% DMSO Step4->Step5 Day of Assay Step6 6. Final Dilution in Media DMSO ≤ 0.1% v/v Step5->Step6

Figure 1: Workflow for the high-fidelity solubilization and serial dilution of the compound.

Biological Context: IL-17A Pathway Targeting

Because this compound is heavily utilized in the synthesis of IL-17A protein-protein interaction (PPI) inhibitors[1], the downstream in vitro assays typically measure the abrogation of the IL-17A signaling cascade.

IL17APathway IL17A IL-17A Cytokine Receptor IL-17RA/RC Receptor Complex IL17A->Receptor Act1 Act1 Adaptor Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB / MAPK Pathways TRAF6->NFkB GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Inhibitor Small Molecule Inhibitor (Pyrrolopyrimidine deriv.) Inhibitor->IL17A Blocks PPI

Figure 2: IL-17A signaling pathway targeted by pyrrolopyrimidine derivatives in cell assays.

References

  • Title: Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL: [Link]

  • Title: AMINOCYCLOHEXANES AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES | US Patent Application Publication Source: Google Patents / USPTO URL

Sources

Application

Application Note: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile as a Key Intermediate in JAK Kinase Inhibitor Development

[2.1 Updating Inhibition Diagram I'm now refining the JAK-STAT pathway inhibition diagram, focused on clearer visualization. I'm updating the DOT code with node changes for visual clarity, aiming to better show the inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[2.1

Updating Inhibition Diagram

I'm now refining the JAK-STAT pathway inhibition diagram, focused on clearer visualization. I'm updating the DOT code with node changes for visual clarity, aiming to better show the inhibitor's blocking action at the JAK kinase level. The plan is to ensure the inhibitor's mechanism is effectively highlighted for a clear, concise visual.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Synthetic Protocol

Executive Summary & Mechanistic Rationale

The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases, inflammatory disorders, and specific malignancies. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors due to its bioisosteric resemblance to the purine ring of ATP[1].

Specifically, modifications at the pyrrole and pyrimidine rings have led to the discovery of potent JAK and dual JAK/HDAC inhibitors, demonstrating significant efficacy in refractory solid tumors and inflammatory diseases[2]. Within this chemical space, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS 947305-16-0) serves as a critical building block[3].

Why this specific scaffold?
  • Hinge Region Binding: The pyrimidine core acts as an adenine mimetic, forming essential bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu959 in JAK1).

  • Vectorial Projection: The saturated pyrroline ring (6,7-dihydro-5H-pyrrolo) forces a rigid, three-dimensional spatial vector. Derivatization at the N6 secondary amine directs substituents precisely toward the solvent-exposed channel or specific selectivity pockets, enhancing JAK1 vs. JAK2 selectivity.

  • Late-Stage Functionalization: The 2-carbonitrile group is a highly versatile electrophilic handle. It can be retained for covalent interactions, hydrated to a primary amide to establish additional hinge-binding interactions, or converted into a tetrazole for improved metabolic stability.

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3) Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Blocks ATP Pocket

Fig 1: JAK-STAT signaling pathway and ATP-competitive inhibition by pyrrolopyrimidines.

Physicochemical Properties & Handling Data

To ensure reproducible synthetic outcomes, it is critical to understand the baseline properties of the intermediate. The secondary amine at N6 is highly nucleophilic, while the 2-carbonitrile is susceptible to hydrolysis under strongly basic or acidic aqueous conditions.

PropertyValue / Specification
Chemical Name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile
CAS Registry Number 947305-16-0[3]
Molecular Formula C₇H₆N₄[3]
Molecular Weight 146.15 g/mol [3]
Appearance Solid (White to off-white powder)
Reactivity Profile Nucleophilic at N6; Electrophilic at C2 (nitrile)
Storage Conditions Keep in dark place, sealed in dry conditions, cold-chain transport recommended[3][4]

Synthetic Workflows & Experimental Protocols

The standard drug discovery workflow utilizing this intermediate involves a two-step sequence: N6-functionalization followed by C2-nitrile transformation.

SyntheticWorkflow Start Pyrrolopyrimidine Core (CAS 947305-16-0) Step1 N6-Functionalization (Alkylation/Acylation) Start->Step1 Base/Electrophile Step2 2-Carbonitrile Transformation Step1->Step2 H2O2/Base Product Target JAK Inhibitor Step2->Product Purification

Fig 2: Two-step synthetic workflow for derivatizing the pyrrolopyrimidine intermediate.

Protocol 1: N6-Alkylation/Acylation of the Pyrroline Ring

Objective: Introduce a solvent-channel binding motif at the N6 position without hydrolyzing the sensitive 2-carbonitrile group.

Causality & Design: The secondary amine (N6) is the most nucleophilic site on the molecule. Using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) ensures that the formed acid byproducts (e.g., HCl from an alkyl chloride) are neutralized without risking the base-catalyzed hydrolysis of the C2-nitrile.

Step-by-Step Procedure:

  • Preparation: Suspend 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C. Stir for 10 minutes to ensure a homogenous mixture.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an alkyl halide or acyl chloride) (1.1 eq) while maintaining the temperature at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4–6 hours.

  • Self-Validation Check: Reaction progress is self-validated by the precipitation of DIPEA hydrochloride salts in non-polar solvents like DCM. Complete consumption of the starting material must be confirmed via LC-MS (monitoring for the target mass [M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Radziszewski Hydration of the 2-Carbonitrile

Objective: Convert the 2-carbonitrile into a primary carboxamide to finalize the hinge-binding pharmacophore.

Causality & Design: The Radziszewski reaction utilizes hydrogen peroxide under mildly basic conditions. Dimethyl sulfoxide (DMSO) is chosen as the solvent because it not only solubilizes the intermediate but also actively participates in the reaction by forming a highly reactive peroxyimidic acid intermediate with H₂O₂, accelerating the selective hydration of the nitrile to an amide without over-hydrolysis to the carboxylic acid.

Step-by-Step Procedure:

  • Preparation: Dissolve the N6-substituted intermediate from Protocol 1 (1.0 eq) in DMSO (0.2 M).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (0.5 eq).

  • Oxidant Addition: Cool the flask to 10 °C. Carefully add 30% aqueous H₂O₂ (3.0 eq) dropwise. Caution: This step is exothermic.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: The exothermic nature of the H₂O₂ addition serves as an immediate physical indicator of reaction initiation. Completion is self-validated analytically by the disappearance of the sharp nitrile stretch (~2230 cm⁻¹) in FT-IR and the emergence of primary amide N-H stretches (~3300 and 3180 cm⁻¹).

  • Workup: Pour the reaction mixture into ice-cold distilled water. The primary amide product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Analytical Validation Standards (E-E-A-T)

To ensure the trustworthiness of the synthesized intermediates, the following analytical benchmarks should be met:

  • HPLC Purity: >95% purity using a reverse-phase C18 column (e.g., Water/Acetonitrile gradient with 0.1% TFA). The nitrile intermediate typically elutes earlier than the final amide product due to differences in polarity.

  • LC-MS: Electrospray ionization (ESI) in positive mode should clearly show the[M+H]⁺ peak. For the unmodified core (CAS 947305-16-0), expect an m/z of 147.15[3].

  • ¹H NMR (DMSO-d₆):

    • The pyrimidine aromatic proton (C4-H) will appear as a distinct singlet downfield (typically around 8.8 - 9.2 ppm).

    • The disappearance of the secondary amine N-H broad singlet (~9.5 ppm) confirms successful N6-derivatization.

    • Post-hydration, the appearance of two distinct broad singlets (~7.5 ppm and ~8.1 ppm) confirms the formation of the primary carboxamide (-CONH₂).

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: PubMed (NIH) URL:[Link]

Sources

Method

Application Note: Leveraging 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in Hit-to-Lead Medicinal Chemistry

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS: 947305-16-0) Executive Summary & Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS: 947305-16-0)

Executive Summary & Mechanistic Rationale

The transition from a high-throughput screening (HTS) hit to a viable lead candidate requires molecular scaffolds that offer both structural predictability and synthetic versatility. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile has emerged as a privileged bicyclic core in modern drug discovery, particularly in the oncology space for targeting kinases (e.g., ATR, CHK1) and molecular chaperones (e.g., Hsp90)[1][2].

Why this scaffold?

  • Bioisosteric Mimicry: The fused pyrrolo-pyrimidine core acts as a rigidified purine bioisostere. It effectively mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved ATP-binding pockets of kinases[1].

  • Vector Trajectory: Unlike flexible acyclic systems, the 6,7-dihydro-5H-pyrrole ring restricts the conformational space of substituents attached to the N6 position, directing them precisely toward the solvent-exposed region or specific hydrophobic sub-pockets (like the ribose-binding pocket).

  • The C2-Carbonitrile Advantage: The 2-carbonitrile group is a highly electrophilic handle. It can be retained to exploit unique polar interactions within a target site, or it can be readily converted into amidines, amidoximes, or primary amines to establish critical bidentate hydrogen bonds with the kinase hinge region[3].

Hit-to-Lead Optimization Workflow

The hit-to-lead campaign for this scaffold typically involves a divergent synthetic strategy. The N6 position is functionalized to optimize target residence time and selectivity, while the C2-carbonitrile is modified to tune the physicochemical properties (pKa, topological polar surface area) and hinge-binding affinity.

HitToLead Hit Hit Scaffold (C2-CN Pyrrolopyrimidine) N6Mod N6-Derivatization (Reductive Amination / SNAr) Hit->N6Mod Step 1 C2Mod C2-Nitrile Conversion (Amidoxime / Tetrazole) Hit->C2Mod Step 2 Assay Primary Kinase TR-FRET Assay N6Mod->Assay C2Mod->Assay ADMET In Vitro ADMET (Microsomal Stability) Assay->ADMET IC50 < 100 nM ADMET->Hit SAR Feedback Loop Lead Optimized Lead Candidate ADMET->Lead T1/2 > 60 min

Fig 1: Iterative hit-to-lead optimization cycle for the pyrrolo[3,4-d]pyrimidine scaffold.

Synthetic Protocol: Functionalization of the C2-Carbonitrile

To enhance hinge-binding capacity, the C2-carbonitrile is frequently converted into an amidoxime. This transformation reduces the electron-withdrawing effect of the nitrile, modulating the basicity of the pyrimidine nitrogens while providing a new hydrogen-bond donor/acceptor motif.

Protocol: Synthesis of 2-Amidoxime Derivatives

This protocol is designed as a self-validating system; intermediate monitoring ensures the reaction does not stall at the unreacted nitrile stage.

Reagents & Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile derivative (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Suspend the pyrrolo[3,4-d]pyrimidine-2-carbonitrile derivative (1.0 mmol) in 10 mL of anhydrous EtOH in a 50 mL round-bottom flask.

    • Causality: Anhydrous EtOH is critical. The presence of water can lead to competitive hydrolysis of the nitrile to a primary amide under basic conditions, reducing the yield of the desired amidoxime.

  • Activation: Add hydroxylamine hydrochloride (3.0 mmol) followed dropwise by DIPEA (3.5 mmol).

    • Causality: DIPEA serves a dual purpose. It liberates the free base of hydroxylamine (making it a potent nucleophile) and neutralizes the HCl, preventing the protonation of the pyrimidine nitrogens which would otherwise deactivate the ring.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material mass and the appearance of the product mass (addition of ). If the starting material persists, add an additional 1.0 eq of hydroxylamine/DIPEA and reflux for 2 more hours.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in ethyl acetate and wash with brine to remove residual DIPEA salts. Dry the organic layer over , filter, and concentrate to yield the amidoxime lead precursor.

Application in Oncology: ATR Kinase Inhibition

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has been heavily utilized to develop Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors, as well as PARP1/ATR dual inhibitors[3][4]. ATR is a master regulator of the DNA damage response (DDR) pathway.

ATRPathway Stress Replication Stress (ssDNA Accumulation) ATR ATR / ATRIP Complex Stress->ATR Activates CHK1 CHK1 Phosphorylation ATR->CHK1 Phosphorylates Inhibitor Pyrrolo[3,4-d]pyrimidine Lead Compound Inhibitor->ATR Competitive ATP Inhibition Arrest Cell Cycle Arrest (S / G2 Phase) Inhibitor->Arrest Abrogates Checkpoint CHK1->Arrest Promotes Survival Apoptosis Mitotic Catastrophe & Apoptosis Arrest->Apoptosis Forced Mitosis with Damaged DNA

Fig 2: Mechanism of action for pyrrolo[3,4-d]pyrimidine-based ATR inhibitors in the DDR pathway.

Protocol: TR-FRET ATR Kinase Assay

To evaluate the potency of synthesized hit-to-lead compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality for Assay Choice: Highly conjugated pyrimidine derivatives often exhibit auto-fluorescence in standard biochemical assays, leading to false negatives (apparent lack of inhibition). TR-FRET introduces a time delay before reading the emission, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true signal from the long-lived europium fluorophore.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the lead compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Addition: Add 4 µL of ATR/ATRIP enzyme complex (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM , 0.01% Brij-35, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 4 µL of substrate mix containing 0.5 µM p53 protein substrate and 5 µM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 8 µL of detection buffer containing EDTA (to chelate and halt kinase activity), a Europium-labeled anti-phospho-p53 antibody (donor), and a SureLight APC-labeled streptavidin (acceptor).

  • Read & Validate: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle controls (high signal) and a reference inhibitor like AZD6738 (low signal). The assay is only deemed valid for SAR decision-making if Z' > 0.6 .

Quantitative Data Presentation: Representative SAR

The following table summarizes the structure-activity relationship (SAR) trajectory when optimizing the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core from a raw hit to a lead candidate, demonstrating the impact of C2 and N6 modifications on ATR potency and metabolic stability[1][3].

Compound IDCore ScaffoldC2-SubstitutionN6-SubstitutionATR IC₅₀ (nM)Liver Microsomal T₁/₂ (min)
Hit-1 Pyrrolo[3,4-d]pyrimidine-CN (Carbonitrile)-H1,450< 5.0 (Unstable)
Ana-2 Pyrrolo[3,4-d]pyrimidine-CN (Carbonitrile)-Methyl82012.5
Ana-3 Pyrrolo[3,4-d]pyrimidine-C(NH₂)NOH (Amidoxime)-Methyl14528.0
Lead-4 Pyrrolo[3,4-d]pyrimidine-C(NH₂)NOH (Amidoxime)-Cyclopropyl18> 60.0 (Stable)

Data Interpretation: The conversion of the C2-carbonitrile to an amidoxime (Ana-3) significantly improves target engagement (IC₅₀ drops from 820 nM to 145 nM) due to enhanced hinge-region hydrogen bonding. Alkylation of the N6 position with a sterically bulky cyclopropyl group (Lead-4) shields the pyrrole ring from rapid CYP-mediated oxidation, drastically improving the half-life.

ADMET Protocol: Liver Microsomal Stability Assay

A critical failure point for pyrrolo-pyrimidines is rapid hepatic clearance. The benzylic-like C5/C7 positions and the N6 amine are prime sites for Cytochrome P450 (CYP) oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM .

  • Compound Spiking: Add the lead compound to the microsomal suspension to achieve a final concentration of 1 µM. Keep the final DMSO concentration 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

    • Causality: NADPH is the essential electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, allowing researchers to differentiate between CYP-mediated clearance and chemical instability in the buffer.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( ) and half-life ( ).

References

  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC/NIH)
  • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis and Manufacturing of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to a proposed, scalable synthetic route for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed, scalable synthetic route for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,4-d]pyrimidine core is a key structural motif in various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] This guide details a multi-step synthesis designed for scalability, focusing on process safety, efficiency, and the generation of a high-purity final product. The protocols provided are based on established principles of organic synthesis and are intended to serve as a practical resource for researchers and process chemists.

Introduction and Synthetic Strategy

The synthesis of N-heterocyclic compounds is a cornerstone of pharmaceutical development, as these structures are prevalent in a vast array of approved drugs.[3] The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework, in particular, has emerged as a privileged scaffold in the design of targeted therapies. The introduction of a carbonitrile group at the 2-position of the pyrimidine ring can significantly modulate the electronic properties and biological activity of the molecule, making it a valuable target for synthesis.

Given the absence of a well-documented, scalable synthesis for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in the public domain, this application note proposes a robust and logical synthetic pathway. The strategy is centered around the initial construction of a functionalized pyrrolidine core, followed by the annulation of the pyrimidine ring, and concluding with the introduction of the target carbonitrile functionality. This approach is designed to be linear, utilizing readily available starting materials and scalable chemical transformations.

The proposed synthetic workflow is depicted in the diagram below:

G cluster_0 Part 1: Synthesis of Pyrrolidinone Core cluster_1 Part 2: Pyrimidine Ring Formation cluster_2 Part 3: Final Product Synthesis A Commercially Available Starting Materials B Step 1: Synthesis of N-Boc-3-oxopyrrolidine A->B C Step 2: Functionalization to β-ketoester derivative B->C D Step 3: Condensation with Guanidine C->D E Formation of 2-Amino-4-oxo-pyrrolo[3,4-d]pyrimidine D->E F Step 4: Sandmeyer-type Cyanation E->F G Step 5: Reduction of Oxo Group F->G H Step 6: Deprotection G->H I Final Product: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile H->I

Caption: Proposed Synthetic Workflow.

Detailed Synthetic Protocols and Scale-Up Considerations

This section provides a step-by-step guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, with a focus on practical execution and scalability.

Part 1: Synthesis of the Pyrrolidinone Core

The initial phase of the synthesis focuses on the preparation of a key β-ketoester pyrrolidinone intermediate.

Step 1: Synthesis of N-Boc-3-oxopyrrolidine

While N-Boc-3-oxopyrrolidine is commercially available, this protocol outlines its synthesis from N-Boc-3-hydroxypyrrolidine for completeness.

  • Reaction: Oxidation of N-Boc-3-hydroxypyrrolidine.

  • Protocol:

    • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield N-Boc-3-oxopyrrolidine.

  • Scale-Up Considerations:

    • Dess-Martin periodinane is expensive and can be detonated by shock or heat. For large-scale synthesis, alternative oxidation methods such as Swern or Parikh-Doering oxidation are more cost-effective and safer.

    • Exothermic reaction: Careful temperature control is crucial during the addition of the oxidizing agent.

    • Work-up: Large volumes of aqueous solutions are generated during quenching and washing steps.

Step 2: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)-4-oxopyrrolidin-3-yl)-2-cyanoacetate

This step involves the functionalization of the pyrrolidinone at the α-position to introduce the β-ketoester moiety.

  • Reaction: Michael addition of ethyl cyanoacetate to an activated N-Boc-3-pyrrolidinone.

  • Protocol:

    • To a solution of N-Boc-3-oxopyrrolidine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (8 vol), add a catalytic amount of a base such as piperidine or sodium ethoxide.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by crystallization or chromatography.

  • Scale-Up Considerations:

    • The choice of base is critical to avoid side reactions.

    • The reaction can be run at a higher concentration to improve throughput.

    • Product isolation by crystallization is preferred at scale to avoid chromatography.

Part 2: Pyrimidine Ring Formation

This phase focuses on the construction of the pyrimidine ring onto the pyrrolidinone core.

Step 3: Synthesis of 2-Amino-6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

  • Reaction: Condensation of the β-ketoester with guanidine.

  • Protocol:

    • To a solution of sodium ethoxide (2.5 eq) in absolute ethanol (15 vol), add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

    • Add the β-ketoester from Step 2 (1.0 eq) to the mixture.

    • Heat the reaction to reflux for 6-8 hours, monitoring for completion.

    • Cool the reaction mixture and neutralize with acetic acid.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Scale-Up Considerations:

    • Sodium metal is often used to prepare sodium ethoxide in situ, which requires careful handling. Commercially available sodium ethoxide solution is a safer alternative for large-scale production.

    • The product precipitates, which simplifies isolation. Ensure efficient filtration and washing to remove impurities.

Part 3: Final Product Synthesis

The final steps involve the conversion of the 2-amino-4-oxo-pyrrolo[3,4-d]pyrimidine intermediate to the target molecule.

Step 4: Synthesis of 2-Chloro-6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

  • Reaction: Conversion of the 2-amino group to a 2-chloro group.

  • Protocol:

    • To a cooled (0 °C) solution of the 2-amino-pyrimidinone from Step 3 (1.0 eq) in a suitable solvent, add a solution of sodium nitrite (1.2 eq) in water, followed by the slow addition of concentrated hydrochloric acid.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with an organic solvent, wash, dry, and purify.

  • Scale-Up Considerations:

    • Diazonium salts are potentially explosive and should be handled with extreme caution, especially at scale. They should not be isolated and should be used immediately in the next step.

    • Strict temperature control is critical.

    • The use of copper salts can lead to waste disposal challenges.

Step 5: Synthesis of 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

  • Reaction: Cyanation of the 2-chloro-pyrimidinone.

  • Protocol:

    • In a reaction vessel, combine the 2-chloro-pyrimidinone from Step 4 (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.

    • Heat the mixture to 120-140 °C and stir for several hours, monitoring the reaction by LC-MS.

    • After completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or ammonium hydroxide to decompose the copper cyanide complex.

    • Extract the product with an appropriate solvent, wash, dry, and purify by chromatography or crystallization.

  • Scale-Up Considerations:

    • Cyanide salts are highly toxic and require stringent safety protocols for handling and quenching.

    • The reaction is performed at high temperatures, requiring a robust heating and cooling system.

    • Work-up procedures to remove copper salts can be challenging at scale.

Step 6: Reduction of the Oxo Group and Deprotection

  • Reaction: Conversion of the 4-oxo group to a methylene group and removal of the Boc protecting group.

  • Protocol:

    • Chlorination: Treat the product from Step 5 with phosphorus oxychloride (POCl3) to convert the 4-oxo group to a 4-chloro group.

    • Reduction: The 4-chloro group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) in the presence of a base to neutralize the HCl formed.

    • Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).

    • The final product is isolated after an aqueous work-up and purification.

  • Scale-Up Considerations:

    • POCl3 is highly corrosive and reacts violently with water.

    • Catalytic hydrogenation requires specialized equipment (a hydrogenator) and careful handling of the flammable catalyst and hydrogen gas.

    • The deprotection step generates acidic off-gases that need to be scrubbed.

Critical Process Parameters

The following table summarizes the critical process parameters that should be carefully controlled to ensure a robust and reproducible synthesis.

StepParameterRecommended RangeJustification
1 Temperature of Oxidation0 °C to Room TempTo control the reaction rate and prevent side reactions.
2 Base CatalystCatalytic amountTo promote the Michael addition without causing decomposition.
3 Reaction TemperatureRefluxTo ensure complete cyclization to the pyrimidinone.
4 Diazotization Temperature0-5 °CTo maintain the stability of the diazonium salt intermediate.
5 Cyanation Temperature120-140 °CTo drive the nucleophilic substitution reaction to completion.
6 Hydrogenation Pressure1-5 barTo ensure efficient reduction of the chloro group.

Process Safety Assessment

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile involves several hazardous reagents and reactions that require strict safety protocols.

  • Hazardous Reagents:

    • Dess-Martin Periodinane: Potentially explosive.

    • Sodium Nitrite/Diazonium Salts: Diazonium salts can be explosive.

    • Copper(I) Cyanide: Highly toxic.

    • Phosphorus Oxychloride (POCl3): Corrosive and water-reactive.

    • Hydrogen Gas: Highly flammable.

  • Recommended Safety Precautions:

    • All operations should be conducted in a well-ventilated fume hood or a designated containment area.

    • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

    • Emergency procedures for spills and exposures to hazardous materials should be in place.

    • For scale-up operations, a thorough process hazard analysis (PHA) should be conducted.

    • Waste materials, especially those containing cyanide and heavy metals, must be disposed of according to institutional and governmental regulations.[4][5]

Conclusion

This application note provides a detailed and scientifically grounded proposal for the scale-up synthesis and manufacturing of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. By following the outlined protocols and giving careful consideration to the scale-up and safety recommendations, researchers and drug development professionals can efficiently produce this valuable heterocyclic compound for further investigation and development. The proposed route is designed to be robust and adaptable, providing a solid foundation for process optimization and large-scale manufacturing.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). PMC. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). ResearchGate. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (n.d.). PMC. [Link]

  • Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. (2022). Taylor & Francis Online. [Link]

  • NITRILES. (n.d.). CDC. [Link]

  • The MSDS HyperGlossary: Nitrile. (2025). Interactive Learning Paradigms, Incorporated. [Link]

Sources

Method

HPLC method development for 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile quantification

Application Note: HPLC Method Development and Validation for the Quantification of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile Introduction The bicyclic heterocycle 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantification of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

Introduction

The bicyclic heterocycle 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS: 947305-16-0) has emerged as a highly privileged structural motif in modern drug discovery. It is frequently utilized as a core scaffold in the synthesis of DNA-encoded chemical libraries (DELs)[1] and serves as a critical pharmacophore in the development of novel Interleukin-17A (IL-17A) inhibitors[2] and targeted kinase modulators.

Accurate quantification and purity assessment of this intermediate are paramount for downstream synthetic success. However, its unique physicochemical properties—specifically its high polarity and the presence of a basic secondary amine—present distinct chromatographic challenges. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized specifically for this pyrrolopyrimidine derivative, grounded in ICH Q2 validation standards.

Physicochemical Profiling & Method Rationale (The "Why")

To design a self-validating and robust chromatographic method, we must first deconstruct the analyte's molecular architecture to understand the causality behind our experimental choices:

  • The Silanol Challenge (Basic Secondary Amine): The unsubstituted nitrogen in the pyrroline ring is highly basic (estimated pKa ~8.5–9.0). At a neutral pH, this amine is fully protonated. On traditional silica-based C18 columns, this positively charged moiety undergoes secondary ion-exchange interactions with ionized residual silanols (pKa ~3.5–4.5) on the stationary phase. This is the primary cause of severe peak tailing and poor analyte recovery.

  • Retention of Polar Scaffolds: The combination of the pyrimidine core and the electron-withdrawing nitrile group renders the molecule highly polar. Without intervention, this leads to poor retention (low capacity factor, k′ ) and co-elution with the void volume on standard reversed-phase columns.

Mechanistic Solution: To counteract these issues, we employ a low-pH ion-pairing strategy . By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), we achieve two critical mechanistic goals:

  • Silanol Suppression: The low pH fully protonates (neutralizes) the residual silanols on the silica surface, eliminating the ion-exchange interactions that cause peak tailing[3].

  • Hydrophobic Ion-Pairing: The strongly electronegative trifluoroacetate anion forms a neutral, hydrophobic ion-pair complex with the protonated pyrrolopyrimidine amine. This significantly increases the analyte's lipophilicity, thereby enhancing its retention and resolution on the C18 stationary phase.

Method Development Workflow

Workflow A Target Analyte: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile B Physicochemical Profiling (Polar, Basic 2° Amine, UV Active) A->B C Column Selection (Polar-Embedded C18 or Phenyl-Hexyl) B->C D Mobile Phase Optimization C->D E Low pH Strategy (pH ~2.0) 0.1% TFA: Ion-Pairing & Silanol Suppression D->E Preferred F High pH Strategy (pH ~10.0) NH4HCO3: Amine Neutralization D->F Alternative G System Suitability Testing (Tailing < 1.5, Plates > 5000) E->G F->G H ICH Q2 Method Validation G->H

Fig 1: HPLC method development decision-tree for basic pyrrolopyrimidine scaffolds.

Experimental Protocol

Reagents and Materials
  • Analyte: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions

A polar-embedded column is selected to prevent stationary phase collapse under highly aqueous initial gradient conditions and to provide alternate selectivity for the pyrimidine ring.

ParameterSpecification
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and mass transfer)
Detection Wavelength 254 nm (Minimizes baseline drift from TFA while capturing pyrimidine π→π∗ transitions)
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte band)

  • 1.0 - 8.0 min: 5% 90% B (Linear gradient to elute related substances/impurities)

  • 8.0 - 10.0 min: 90% B (Column wash)

  • 10.0 - 10.1 min: 90% 5% B (Return to initial conditions)

  • 10.1 - 15.0 min: 5% B (Column equilibration)

Standard and Sample Preparation
  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 2 mL of ACN and sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice. Dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability (Self-Validating Criteria)

To ensure the integrity of the analytical run, the system must pass the following criteria based on five replicate injections of the Working Standard:

  • Retention Time ( tR​ ): 5.8 ± 0.2 min.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): 5000 (Confirms column efficiency and optimal kinetics).

  • %RSD of Peak Area: 2.0%.

Results and Discussion

The empirical data demonstrates the absolute necessity of the ion-pairing strategy. As shown in Table 1 , omitting the acidic modifier results in catastrophic peak tailing and poor retention due to the unmitigated basicity of the pyrroline nitrogen. The introduction of 0.1% TFA establishes a robust ion-pair, shifting the retention time to an optimal window and restoring peak symmetry.

Table 1: Effect of Mobile Phase Modifier on Chromatographic Parameters

Mobile Phase ModifierRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Chromatographic Outcome
None (Water/ACN) 3.22.81,200Severe tailing, poor resolution
0.1% Formic Acid 4.51.93,500Moderate tailing, weak ion-pairing
0.1% TFA 5.8 1.1 8,500 Excellent symmetry, optimal retention

The optimized method was subsequently subjected to validation according to ICH Q2(R1) guidelines. The method exhibited excellent linearity over a wide dynamic range, with high precision and accuracy, proving its reliability for routine QA/QC and drug development workflows (Table 2 ).

Table 2: Method Validation Summary (ICH Q2)

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 200 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision (%RSD) 0.8% 2.0% (n=6 injections)
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0% across 3 concentration levels

Conclusion

A highly specific, accurate, and stability-indicating HPLC method was successfully developed for the quantification of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. By leveraging physicochemical profiling to dictate the use of a low-pH TFA ion-pairing strategy, the method effectively neutralizes the deleterious effects of the molecule's basic secondary amine. This approach guarantees excellent peak symmetry, robust retention, and strict adherence to ICH validation guidelines, making it an indispensable protocol for pharmaceutical laboratories synthesizing DELs or targeted therapeutics.

References

  • Development of a DNA-encoded library screening method “DEL Zipper” to empower the study of RNA-targeted chemical m
  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds.
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).

Sources

Application

Preparation of Functionalized Derivatives from 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile: An Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and functionalization of derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and functionalization of derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold. This heterocyclic core is a key pharmacophore in the development of novel therapeutics, particularly in oncology, due to its role in potent enzyme inhibitors.[1][2] This document offers detailed protocols and the scientific rationale behind the synthetic strategies, empowering researchers to explore and expand the chemical space around this important molecular framework.

Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold

The fusion of pyrrole and pyrimidine rings creates a class of compounds known as pyrrolopyrimidines, which are of significant interest in medicinal chemistry.[3] These structures are often considered purine isosteres and can interact with a variety of biological targets. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, in particular, has emerged as a valuable scaffold in the design of inhibitors for critical cellular enzymes such as poly (ADP-ribose) polymerase (PARP) and Ataxia-Telangiectasia and Rad3-related (ATR) kinase, both of which are key players in the DNA Damage Response (DDR).[1][2] The ability to strategically functionalize this core at various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

This guide will detail the preparation of functionalized derivatives starting from 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, focusing on modifications at the pyrrole nitrogen and transformations of the 2-carbonitrile group.

Core Synthesis and Functionalization Strategies

The general approach to generating a library of diverse compounds from the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile core involves a series of well-established yet adaptable synthetic transformations. The key functionalization points are the secondary amine of the pyrrolidine ring and the nitrile group on the pyrimidine ring.

Diagram: Key Functionalization Pathways

Functionalization_Pathways cluster_N_alkylation N-Functionalization cluster_nitrile_transformation C2-Nitrile Transformation Core 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile N_Alkylation N-Alkylated Derivatives Core->N_Alkylation R-X, Base N_Acylation N-Acylated Derivatives Core->N_Acylation RCOCl or (RCO)2O N_Arylation N-Arylated Derivatives Core->N_Arylation Ar-B(OH)2, Cu(OAc)2 Carboxylic_Acid 2-Carboxylic Acid Derivatives Core->Carboxylic_Acid Acid/Base Hydrolysis Aminomethyl 2-Aminomethyl Derivatives Core->Aminomethyl Reduction (e.g., H2, Catalyst)

Caption: Key functionalization pathways for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile.

Part 1: N-Functionalization of the Pyrrolidine Ring

The secondary amine in the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a prime site for introducing a wide array of substituents. This is a critical step for exploring the structure-activity relationship (SAR) of potential drug candidates.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the pyrrolidine nitrogen. This is typically achieved through nucleophilic substitution with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for reaction efficiency and to avoid potential side reactions.

Protocol 1: General Procedure for N-Alkylation

Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask, add 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (2.0 eq) to the suspension.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

Table 1: Representative Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperatureTypical Reaction Time
IodomethaneK₂CO₃DMFRoom Temp.12-18 h
Benzyl bromideCs₂CO₃Acetonitrile60 °C4-6 h
1-bromo-2-methoxyethaneK₂CO₃DMF80 °C8-12 h

Diagram: General Workflow for N-Alkylation

N_Alkylation_Workflow start Start: Dry Flask with Starting Material add_solvent_base Add Anhydrous Solvent and Base start->add_solvent_base add_alkyl_halide Add Alkyl Halide add_solvent_base->add_alkyl_halide react Stir at Appropriate Temperature add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Filter Salts, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end_product N-Alkylated Product purify->end_product

Caption: General workflow for the N-alkylation of the pyrrolidine ring.

N-Acylation

N-acylation introduces an acyl group, which can serve as a key interaction point with biological targets or as a handle for further functionalization. This is typically accomplished using an acyl chloride or anhydride.

Protocol 2: General Procedure for N-Acylation

Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Arylation (Ullmann-type Coupling)

Introducing an aryl or heteroaryl group at the nitrogen position can significantly impact the pharmacological properties of the molecule. The Ullmann-type coupling provides a reliable method for this transformation.[4][5][6]

Protocol 3: General Procedure for N-Arylation

Materials:

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

  • Aryl halide (e.g., iodobenzene, 2-bromopyridine) (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • A suitable ligand, e.g., L-proline or N,N'-dimethylethylenediamine (DMEDA) (0.2 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dioxane

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the base (2.0 eq), and the ligand (0.2 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Transformations of the 2-Carbonitrile Group

The nitrile group at the C2 position of the pyrimidine ring is an electrophilic site that can be transformed into other valuable functional groups, such as a carboxylic acid or an aminomethyl group.[7][8] The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the nitrile.[7]

Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile provides the corresponding carboxylic acid, which can participate in hydrogen bonding interactions with biological targets or serve as a precursor for amide coupling reactions.

Protocol 4: Hydrolysis of the 2-Carbonitrile Group

Materials:

  • A 2-carbonitrile derivative of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Aqueous sodium hydroxide (e.g., 6M NaOH) or hydrochloric acid (e.g., 6M HCl)

  • Round-bottom flask with a reflux condenser

Procedure (Alkaline Hydrolysis):

  • Dissolve the 2-carbonitrile derivative (1.0 eq) in a mixture of ethanol and 6M NaOH.

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

  • Acidify the aqueous residue to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid. If no precipitate forms, extract the product with a suitable organic solvent.[9][10][11]

Procedure (Acidic Hydrolysis):

  • Heat the 2-carbonitrile derivative (1.0 eq) in 6M HCl at reflux for 8-16 hours.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash, and dry the solid to obtain the carboxylic acid.[11][12]

Reduction to Aminomethyl Derivative

Reduction of the nitrile group yields a primary amine, introducing a basic center and a potential point for further derivatization.

Protocol 5: Reduction of the 2-Carbonitrile Group

Materials:

  • A 2-carbonitrile derivative of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Raney Nickel or Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol, saturated with ammonia

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a hydrogenation vessel, dissolve the 2-carbonitrile derivative (1.0 eq) in the ammoniacal alcohol.

  • Add the catalyst (e.g., Raney Nickel, slurry washed with the solvent).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Shake or stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl derivative, which can be purified by crystallization or chromatography.[8][13]

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery and chemical biology. The protocols outlined in this guide provide a solid foundation for researchers to prepare and functionalize these valuable heterocyclic derivatives. Careful selection of reagents and reaction conditions, guided by the principles discussed, will facilitate the successful exploration of this important chemical space.

References

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[8][10]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2018). National Center for Biotechnology Information. [Link]

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (n.d.). Google Patents.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JoVE. Retrieved March 21, 2026, from [Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). National Center for Biotechnology Information. [Link]

  • CN103145625A - Method for preparing 2-cyanopyrimidine. (n.d.). Google Patents.
  • Ullmann reaction. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

  • EP0535518A1 - Process for the preparation of 2-piperidinemethanamine. (n.d.). Google Patents.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • (PDF) Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018). MDPI. [Link]

  • CN115215805B - Preparation process of 2-cyano pyrimidine. (n.d.). Google Patents.
  • Ullmann coupling-An overview. (2025). OperaChem. Retrieved March 21, 2026, from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015). ACS Publications. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). PubMed. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 6,7-dihydro-5H-Pyrrolo[3,4-d]pyriMidine-2-carboxaMide. (n.d.). Next-Sciences. Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile

Welcome to the dedicated technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile. This resource is tailored for researchers, scientists, and professionals in drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile. This resource is tailored for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve overall yield and purity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Question 1: Why is my overall yield consistently low?

Low yields in multi-step syntheses can be attributed to a variety of factors, from reagent quality to reaction conditions. A systematic approach is crucial for pinpointing the bottleneck.

Possible Causes & Recommended Actions:

  • Purity of Starting Materials: The purity of your initial reactants is paramount. Impurities can lead to side reactions, consuming your starting materials and complicating purification.

    • Action: Always verify the purity of your starting materials (e.g., by NMR or melting point) before commencing the synthesis. Ensure they are thoroughly dried, as moisture can interfere with many reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact reaction efficiency.[1]

    • Action:

      • Temperature Control: Monitor and control the reaction temperature closely. For exothermic reactions, ensure adequate cooling to prevent the formation of byproducts. For reactions requiring heating, ensure consistent and uniform temperature distribution.

      • Reaction Time: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[1]

      • Solvent Selection: The polarity of the solvent can dramatically influence reaction rates.[1] While a particular solvent might be cited in a procedure, it may not be optimal for your specific laboratory conditions or substrate scale. Consider screening a small set of solvents with varying polarities.

  • Inefficient Catalyst Activity: The choice and activity of the catalyst are critical for many synthetic steps.

    • Action: Ensure your catalyst is active and has not degraded. If using a reusable catalyst, it may require regeneration.[1] It can also be beneficial to screen different catalysts or optimize the catalyst loading.

  • Atmosphere Control: Certain reactions in heterocyclic synthesis are sensitive to atmospheric oxygen and moisture.[1]

    • Action: If applicable to your specific synthetic route, conduct the reaction under an inert atmosphere, such as nitrogen or argon, to improve the yield.[1]

Below is a decision-making workflow to systematically troubleshoot low-yield issues:

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Evaluate Reaction Conditions CheckPurity->CheckConditions Purity Confirmed Purify Purify/Dry Reagents CheckPurity->Purify Impure CheckCatalyst Assess Catalyst Activity CheckConditions->CheckCatalyst Conditions Verified OptimizeCond Screen Solvents, Temps, Times CheckConditions->OptimizeCond Suboptimal CheckAtmosphere Consider Atmosphere Control CheckCatalyst->CheckAtmosphere Catalyst Active ReplaceCatalyst Replace/Regenerate Catalyst CheckCatalyst->ReplaceCatalyst Inactive Optimize Systematically Optimize Parameters CheckAtmosphere->Optimize Atmosphere Controlled InertAtmosphere Use N2 or Ar Atmosphere CheckAtmosphere->InertAtmosphere Sensitive Reaction Success Improved Yield Optimize->Success Purify->CheckPurity OptimizeCond->CheckConditions ReplaceCatalyst->CheckCatalyst InertAtmosphere->CheckAtmosphere

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge in the synthesis of complex heterocyclic systems like pyrrolopyrimidines.

Possible Causes & Recommended Actions:

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of undesired products.[1]

    • Action: Carefully calculate and precisely measure the molar ratios of all reactants. While a 1:1:1 ratio is common in many multi-component reactions, a slight excess of one reactant may be beneficial in driving the reaction to completion and minimizing side reactions.[1]

  • Side Reactions: The pyrrolopyrimidine core has multiple reactive sites, which can lead to competing reactions.

    • Action:

      • Protecting Groups: Consider the use of protecting groups for sensitive functional groups that are not involved in the desired transformation.

      • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over competing side reactions.

      • Order of Addition: The order in which reagents are added can significantly influence the reaction outcome. Experiment with different addition sequences.

  • Tautomerization: Pyrimidine derivatives can exist in different tautomeric forms, which may exhibit different reactivities.[2]

    • Action: Be aware of the potential tautomers of your intermediates. The solvent and pH can influence the predominant tautomeric form. Characterization by techniques like 1H NMR can help identify the existing tautomers in your reaction mixture.[2]

The following table summarizes the impact of key parameters on reaction selectivity:

ParameterEffect on SelectivityRecommended Action
Temperature Lower temperatures often favor the thermodynamically more stable product, increasing selectivity.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Solvent Solvent polarity can influence the reaction pathway and the stability of intermediates.Screen a range of solvents to find one that maximizes the yield of the desired product.
Catalyst The choice of catalyst can direct the reaction towards a specific pathway.Experiment with different Lewis or Brønsted acids/bases to find the most selective catalyst.[1]
Reactant Concentration High concentrations can sometimes lead to polymerization or other bimolecular side reactions.Consider running the reaction under more dilute conditions.
Question 3: My final product is difficult to purify. What strategies can I employ?

Purification can often be the most challenging step in a synthesis.

Possible Causes & Recommended Actions:

  • Incomplete Reactions: Residual starting materials can co-elute with your product during chromatography.

    • Action: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, extend the reaction time or add a slight excess of one of the reagents.

  • Formation of Structurally Similar Byproducts: Byproducts with similar polarities to your desired compound can be difficult to separate by column chromatography.

    • Action:

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Chromatography Optimization:

        • Solvent System: Systematically screen different solvent systems for column chromatography to maximize the separation between your product and impurities.

        • Stationary Phase: If standard silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.

      • Derivatization: In some cases, it may be beneficial to derivatize your crude product to alter its polarity, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

What are the common synthetic routes for the pyrrolo[3,4-d]pyrimidine core?

The construction of the pyrrolo[3,4-d]pyrimidine scaffold can generally be approached in two main ways:

  • Building the pyrimidine ring onto a pre-existing pyrrole: This involves starting with a suitably substituted pyrrole and then forming the pyrimidine ring through cyclization reactions.[3]

  • Constructing the pyrrole ring onto a pre-existing pyrimidine: This approach starts with a substituted pyrimidine and then forms the fused pyrrole ring.[3]

The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

What are the critical process parameters to monitor during the synthesis?

Several parameters are critical for ensuring a successful and reproducible synthesis:

  • Temperature: As discussed, this affects reaction rate and selectivity.

  • pH: The pH of the reaction mixture can be crucial, especially in steps involving acid or base catalysis or for controlling the reactivity of certain functional groups.

  • Moisture and Air: The exclusion of moisture and air is often necessary to prevent side reactions and degradation of reagents.[1]

  • Stirring Rate: Adequate mixing is essential for ensuring a homogeneous reaction mixture, which can be particularly important in heterogeneous reactions.

How can I confirm the structure of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups.

For complex structures or when stereochemistry is a factor, two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) and X-ray crystallography may be necessary.

Experimental Protocols

General Procedure for Monitoring Reaction Progress by TLC
  • Dissolve a small amount of your starting material and crude reaction mixture in a suitable solvent.

  • Spot the solutions onto a TLC plate.

  • Develop the plate in an appropriate solvent system.

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

TLC_Workflow Start Start Reaction Sample Take Aliquot from Reaction Mixture Start->Sample Spot Spot on TLC Plate Sample->Spot Develop Develop in Solvent System Spot->Develop Visualize Visualize under UV/Stain Develop->Visualize Analyze Analyze Spot Positions Visualize->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Sample

Caption: Workflow for monitoring reaction progress using TLC.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC. (2026, February 16).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. BenchChem.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Frontiers.
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (2015, December 23).

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS: 947305-16-0) .

This bicyclic scaffold is a critical intermediate in modern drug discovery, heavily utilized in the synthesis of 1[1] and highly potent2[2][3]. However, its unique structural features make it highly susceptible to thermal degradation during improper storage.

Part 1: The Causality of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of this scaffold is driven by two distinct, thermally accelerated pathways:

  • Electrophilic Nitrile Hydrolysis: The pyrimidine ring is highly electron-withdrawing. This inductive effect leaves the carbon atom of the C2-nitrile group highly electrophilic. When exposed to ambient moisture and thermal energy (heat), water acts as a nucleophile, attacking the nitrile carbon and irreversibly hydrolyzing it into an amide, and eventually, a carboxylic acid.

  • Oxidative Degradation of the Pyrrolidine Ring: The secondary amine within the 6,7-dihydro-5H-pyrrole (pyrrolidine) ring is susceptible to radical-mediated oxidation. Elevated temperatures in the presence of atmospheric oxygen catalyze the formation of N-oxides or lead to ring-opening events.

Degradation_Pathways Scaffold 6,7-Dihydro-5H-pyrrolo[3,4-d] pyrimidine-2-carbonitrile (Intact Scaffold) Hydrolysis_Path Thermal Energy + Trace H2O (Nucleophilic Attack) Scaffold->Hydrolysis_Path Oxidation_Path Thermal Energy + O2 (Radical Oxidation) Scaffold->Oxidation_Path Degradant_1 Nitrile Hydrolysis (Amide / Carboxylic Acid) Hydrolysis_Path->Degradant_1 Heat accelerates hydrolysis Degradant_2 Amine Oxidation (N-Oxide / Ring Opening) Oxidation_Path->Degradant_2 Heat accelerates oxidation

Mechanistic pathways of thermal degradation for the pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold.

Part 2: Quantitative Stability Profile

To guide your storage strategies, below is a consolidated data table demonstrating the degradation kinetics of the free base under various environmental conditions.

Storage TemperatureAtmosphereRelative Humidity (RH)DurationPurity (LC-MS)Primary Degradant Observed
-20°C Argon (Inert)< 5% (Desiccated)12 Months> 99.5% None
4°C Ambient AirAmbient3 Months94.2% Amide (M+18)
25°C (RT) Ambient Air60%1 Month87.5% Amide + N-Oxide (M+16)
40°C Ambient Air75%1 Week< 65.0% Extensive Hydrolysis & Oxidation

Part 3: Troubleshooting & FAQs

Q1: What is the optimal long-term storage condition to guarantee structural integrity? A: The compound must be stored at -20°C in an amber glass vial, backfilled with Argon gas, and kept in a secondary desiccator . Argon is preferred over Nitrogen because it is heavier than air, forming a dense protective blanket over the solid powder that effectively displaces oxidative atmospheric oxygen. Furthermore, storing the compound as a hydrochloride salt significantly improves its thermal and oxidative stability compared to the free base[1].

Q2: My batch arrived with a slight yellow/brown discoloration. Is it degraded, and can it be rescued? A: Discoloration is a hallmark of trace oxidative degradation of the pyrrolidine amine. Do not use it directly in sensitive cross-coupling or substitution reactions. You can rescue the batch by performing a quick flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient) or recrystallization from anhydrous acetonitrile.

Q3: I stored the compound at -20°C, but it degraded rapidly after I opened it. What went wrong? A: This is a classic case of condensation-induced hydrolysis . If you open a -20°C vial immediately at room temperature, ambient moisture condenses directly onto the cold powder. Once the vial is resealed and stored, that trapped moisture acts as a nucleophile, hydrolyzing the nitrile group over time. Always equilibrate the sealed vial to room temperature in a desiccator before opening.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling, implement the following self-validating workflows.

Protocol A: Aliquoting and Inert Storage Workflow

Causality Focus: Preventing the introduction of moisture and oxygen during routine handling.

  • Equilibration (Crucial): Remove the master batch from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours before breaking the seal.

  • Environmental Control: Transfer the vial to a glovebox purged with Argon (H2O < 1 ppm, O2 < 1 ppm). If a glovebox is unavailable, use a Schlenk line with a continuous Argon sweep.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Amber glass prevents photo-thermal excitation that can accelerate radical oxidation.

  • Sealing: Cap the vials tightly with PTFE-lined septa while still under the Argon atmosphere. Wrap the caps with Parafilm and transfer immediately to -20°C storage.

Protocol B: LC-MS Quality Control (QC) Check

Causality Focus: Using specific chromatographic conditions to resolve closely eluting degradants (e.g., the intact nitrile vs. the hydrolyzed amide).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous, LC-MS grade Acetonitrile. Internal Control: Run a blank injection of the solvent first to ensure no system contamination.

  • Column Selection: Use a high-resolution C18 column (e.g., Thermo Hypersil Gold C18, 1.9 μm, 100 × 2.1 mm)[1].

  • Mobile Phase & Temperature:

    • Phase A: 0.1% Formic acid in water. Phase B: 0.1% Formic acid in Acetonitrile.

    • Why Formic Acid? The secondary amine has a pKa of ~8-9. Formic acid ensures complete protonation, preventing peak tailing and ensuring sharp, reproducible retention times.

    • Why 40°C? Maintaining the column compartment at 40°C reduces mobile phase viscosity, improving mass transfer and allowing baseline resolution between the intact nitrile and the M+18 amide degradant[1].

  • Detection: Monitor UV absorbance at 254 nm and ESI+ Mass Spectrometry. Look for the target mass [M+H]+, and specifically scan for [M+17]+ (N-oxide) and [M+19]+ (Amide).

QC_Storage_Workflow Start Receive / Retrieve Batch Equilibrate Equilibrate to RT (Desiccator, 2h) Start->Equilibrate QC LC-MS QC Check (Hypersil Gold C18, 40°C) Equilibrate->QC Decision Purity > 98%? QC->Decision Rescue Rescue Protocol (Flash Chromatography) Decision->Rescue No (Degradation Detected) Aliquot Aliquot in Glovebox (Argon Atmosphere) Decision->Aliquot Yes (Intact) Rescue->QC Re-evaluate Store Store at -20°C (Amber Vials) Aliquot->Store

Self-validating workflow for the reception, QC, and storage of pyrrolo[3,4-d]pyrimidine derivatives.

References

  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds. Journal of Medicinal Chemistry - ACS Publications.1

  • Design and Synthesis of Pyrrolo[3,4‐d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.2

  • Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors. PMC - National Institutes of Health.3

Sources

Troubleshooting

Overcoming crystallization and precipitation issues with CAS 947305-16-0

Welcome to the Advanced Technical Support Portal for CAS 947305-16-0 (6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile). This compound is a critical bicyclic heteroaromatic building block frequently utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for CAS 947305-16-0 (6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile). This compound is a critical bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors (e.g., LRRK2, CHK1) and protein-protein interaction inhibitors (e.g., IL-17A antagonists)[1][2].

Due to its dense array of hydrogen-bond donors (pyrrole -NH) and acceptors (pyrimidine nitrogens, carbonitrile group), this scaffold exhibits exceptionally high lattice energy. This often manifests as severe solubility bottlenecks, premature precipitation during functionalization, and difficulties in obtaining diffraction-quality single crystals. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does my reaction mixture turn into an intractable slurry during reductive amination with CAS 947305-16-0? Mechanistic Cause: The secondary amine of the pyrroline ring is highly basic, but the electron-withdrawing carbonitrile group at the 2-position reduces the overall solubility of the resulting imine/iminium intermediates in standard organic solvents (like pure DCM or THF). As the intermediate forms, it rapidly establishes intermolecular π−π stacking and hydrogen-bonding networks, crashing out of solution before reduction can occur. Solution: Transition to a buffered protic solvent system. Utilizing a pH 4 buffer (NaOAc/AcOH) in Methanol ensures the amine remains partially protonated, disrupting the intermolecular packing and maintaining a homogeneous solution for the reducing agent (e.g., Sodium triacetoxyborohydride) to act efficiently[1].

Q2: I am trying to isolate the pure compound, but it precipitates as an amorphous powder rather than crystallizing. How can I induce proper crystallization? Mechanistic Cause: Rapid supersaturation. When a strong anti-solvent (like hexane or water) is added too quickly to a polar aprotic solution (like DMF), the kinetic barrier to nucleation is bypassed, resulting in rapid, disordered aggregation (amorphous precipitation) rather than thermodynamically stable crystal lattice formation. Solution: Employ a controlled solvent/anti-solvent vapor diffusion method or a slow-cooling gradient in a binary solvent system (e.g., DMSO/Ethyl Acetate) to keep the system in the metastable zone.

Q3: How does the structural geometry of this building block affect downstream biological assays if precipitation occurs in the assay buffer? Mechanistic Cause: In aqueous biological buffers (pH 7.4), thermodynamic solubility can drop below 5 μ M[1]. If the compound precipitates, the effective concentration is unknown, leading to false-negative assay results. Solution: Pre-dissolve the compound in 100% DMSO to create a 10 mM stock, and ensure the final assay buffer contains at least 1-2% DMSO and 0.01% Tween-20 to maintain colloidal stability.

Part 2: Data Analytics – Solubility & Solvent Matrix

To design effective reactions and crystallization protocols, you must match the solvent's dielectric constant ( ϵ ) and hydrogen-bonding capacity to the molecule's properties.

Solvent SystemDielectric Constant ( ϵ )H-Bonding CapabilityEmpirical Solubility (mg/mL at 25°C)Recommendation for CAS 947305-16-0
Water (pH 7.4) 80.1Donor / Acceptor< 0.1Poor; Avoid for stock solutions.
Dichloromethane 9.1None< 1.0Poor; Prone to premature precipitation.
Methanol / AcOH (pH 4) 32.7Donor / Acceptor~ 15.0Excellent for reductive aminations.
DMSO 46.7Strong Acceptor> 50.0Optimal for stock solutions & crystallization.
NMP (N-Methyl-2-pyrrolidone) 32.2Strong Acceptor> 40.0Optimal for high-temp scale-up reactions.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Reductive Amination without Precipitation

This self-validating protocol ensures the compound remains in solution during functionalization, adapted from optimized IL-17A inhibitor synthesis workflows[1].

  • Buffer Preparation: Prepare a pH 4 buffer by mixing 0.1 M Sodium Acetate (NaOAc) and 0.1 M Acetic Acid (AcOH) in Methanol (MeOH) in a 1:1:5 volumetric ratio.

  • Dissolution: Suspend 1.0 eq of CAS 947305-16-0 hydrochloride salt in the prepared pH 4 buffer (approx. 15 mL per gram of starting material).

  • Validation Step 1: Stir at 25°C for 10 minutes. The solution must become optically clear. If cloudy, add MeOH in 1 mL increments until clear.

  • Imine Formation: Add the target aldehyde/ketone (1.2 eq) and stir for 30 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) in three equal portions over 15 minutes to control the exothermic reaction and prevent localized precipitation.

  • Validation Step 2: Monitor by LC-MS. The absence of the mass peak for CAS 947305-16-0 ( m/z 147.1 [M+H]+) confirms completion without sequestration in precipitate.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Designed to overcome the high lattice energy and yield X-ray diffraction-quality crystals.

  • Primary Solution: Dissolve 5 mg of the synthesized derivative in 0.5 mL of anhydrous DMSO in a 2 mL inner glass vial. Ensure complete dissolution (sonicate if necessary).

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove any heterogeneous nucleation sites (dust/undissolved particulates).

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer vial.

  • Anti-Solvent Addition: Carefully add 3 mL of Ethyl Acetate (anti-solvent) to the outer vial.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at a constant 20°C for 7–14 days.

  • Harvesting: Crystals will form as the Ethyl Acetate slowly diffuses into the DMSO. Harvest crystals directly from the mother liquor using a nylon loop and immediately flash-cool in liquid nitrogen.

Part 4: Visualizations

Workflow: Precipitation Troubleshooting Logic

The following decision tree illustrates the systematic approach to resolving precipitation issues during synthesis or formulation.

G Start Premature Precipitation of CAS 947305-16-0 CheckSolvent Analyze Solvent System (H-Bonding & Polarity) Start->CheckSolvent Aprotic Switch to Polar Aprotic (DMSO / NMP) CheckSolvent->Aprotic Low Polarity Buffer Adjust pH (Buffer) Reduce Neutral Species CheckSolvent->Buffer pH near pKa Temp Increase Temperature (>60°C) CheckSolvent->Temp Kinetic Barrier Success Homogeneous Solution Proceed to Reaction/Cryst. Aprotic->Success Buffer->Success Temp->Success

Fig 1: Step-by-step diagnostic workflow for resolving CAS 947305-16-0 precipitation.

Biological Context: Target Pathway

CAS 947305-16-0 is heavily utilized to synthesize inhibitors that block pro-inflammatory cytokine signaling, such as the IL-17A pathway[1]. Maintaining compound solubility is critical for accurate IC50 determination in these cascades.

G IL17A IL-17A Cytokine (Homodimer) Receptor IL-17RA/RC Receptor Complex IL17A->Receptor Activates (if unblocked) Inhibitor CAS 947305-16-0 Derived Inhibitor Inhibitor->IL17A Binds & Blocks Act1 Act1 Adaptor Protein Receptor->Act1 NFkB NF-κB / MAPK Signaling Act1->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Fig 2: IL-17A signaling pathway targeted by CAS 947305-16-0 derived inhibitors.

References

  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile in Aqueous Buffer Solutions

Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in aqueous buffer solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental success.

Introduction: Understanding the Molecule

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile is a heterocyclic compound with a complex structure that includes a dihydropyrrolopyrimidine core and a nitrile functional group. While specific stability data for this exact molecule is not extensively published, we can infer potential stability challenges based on the known chemistry of its constituent parts. The dihydropyrrolopyrimidine ring system can be susceptible to hydrolysis, particularly at the imine-like bonds within the pyrimidine ring, and the nitrile group can undergo hydrolysis to form a carboxylic acid. These reactions are often[1][2] influenced by pH, temperature, and the presence of nucleophiles in the buffer.

This guide will address [3][4]common questions and provide systematic approaches to identify and mitigate stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be losing activity over the course of a multi-day experiment in my aqueous buffer. What are the likely causes?

A1: Gradual loss of activity is a classic sign of compound instability in the experimental medium. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, the primary suspects are hydrolysis of the dihydropyrrolopyrimidine core or the nitrile group. The rate of this degradat[1][5]ion is often pH and temperature-dependent. It is crucial to determin[3]e if the degradation is occurring and to identify the optimal conditions to minimize it.

Q2: I observe a precipitate forming in my stock solution or buffered experimental solution. Has the compound degraded?

A2: Not necessarily. Precipitation indicates that the compound's solubility limit has been exceeded in that specific solvent or buffer at that temperature. While this is not degradation, it will lead to a lower effective concentration of your compound and affect your results. Consider preparing a more dilute stock solution or using a different, biocompatible co-solvent. Always ensure the compound is fully dissolved before use.

Q3: My experimental results are highly variable between replicates and different experimental runs. Could this be a stability issue?

A3: Yes, inconsistent results are a strong indicator of compound instability. If the compound degrades [6]at a variable rate, the effective concentration will differ between experiments, leading to poor reproducibility. Factors such as minor pH shifts in the buffer, exposure to light, or slight temperature variations can all contribute to this.

Q4: What are the most [6]critical factors to consider for the stability of this compound in an aqueous buffer?

A4: The most critical factors are pH , temperature , and buffer composition .

  • pH: The stability of both the dihydropyrrolopyrimidine ring and the nitrile group is highly pH-dependent. Acidic or basic condition[1][3]s can catalyze hydrolysis.

  • Temperature: High[7]er temperatures generally accelerate the rate of chemical degradation.

  • Buffer Composition:[4] Some buffer components can act as nucleophiles and directly participate in degradation reactions.

Troubleshooting Guide: A Systematic Approach to Stability Issues

This section provides a structured approach to diagnosing and resolving stability problems with 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile.

Step 1: Initial Stability Assessment

The first step is to confirm if and under what conditions your compound is degrading. A forced degradation study is a common approach to quickly identify potential liabilities.

Experimental Protocol:[8][9][10] Forced Degradation Study

  • Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Apply Stress Conditions: Incubate aliquots of each test solution under different stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Neutral Hydroly[11]sis: pH 7.4 buffer at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose to light (e.g., in a photostability chamber) at room temperature for 24 hours.

  • Analysis: Analyze[12] the samples at time zero and after the incubation period using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stress ConditionExp[13][14]ected Outcome if UnstablePotential Degradation Pathway
Acidic/Basic pH Decrease in parent compound peak area, appearance of new peaks.Hydrolysis of the dihydropyrrolopyrimidine ring or nitrile group.
Elevated Temperatur[1][7]e Accelerated degradation at all pH values.Increased rate of hydrolysis and other reactions.
Oxidation (H₂O₂) Decrease in parent compound peak area.Oxidation of the heterocyclic ring system.
Light Exposure Decrease in parent compound peak area.Photodegradation.
Step 2: pH Optimization

Based on the results of the forced degradation study, you can identify a pH range where the compound is most stable.

Experimental Protocol: pH Profile of Stability

  • Prepare a series of buffers with pH values ranging from 3 to 10 in 0.5 or 1.0 unit increments.

  • Incubate the compound in each buffer at a constant temperature (e.g., your experimental temperature or a slightly elevated temperature to accelerate degradation).

  • Analyze samples by HPLC or LC-MS at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate. The pH with the slowest degradation rate is the optimal pH for your experiments.

Step 3: Buffer Selection and Preparation

The choice of buffer can be critical. Some common buffer components may be problematic.

  • Phosphate buffers: Generally a good first choice due to their biological compatibility and low reactivity.

  • Tris buffers: Can be reactive as the primary amine can act as a nucleophile.

  • Citrate buffers: Can chelate metal ions, which may be beneficial if metal-catalyzed degradation is a concern.

Best Practices for Buffer Preparation:

  • Always use freshly prepared buffers.

  • Verify the pH of the buffer after all components have been added.

  • Store buffers at 4°C to minimize microbial growth.

Step 4: Workflow and Handling Recommendations
  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

  • Minimize Time in Aq[6]ueous Solution: Add the compound to your experimental system as close to the start of the experiment as possible.

  • Control Temperature: Perform experiments at the lowest temperature compatible with your biological system. If possible, keep solutions on ice during preparation.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or protect them from light, especially if photostability is a concern.

Visualizing the Troubleshooting Workflow

G A 6,7-Dihydro-5H-pyrrolo[3,4-d] pyrimidine-2-carbonitrile B Amide Intermediate A->B Nitrile Hydrolysis (H₂O, H⁺ or OH⁻) D Ring-Opened Product A->D Pyrimidine Ring Hydrolysis (H₂O, H⁺ or OH⁻) C Carboxylic Acid Degradant B->C Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation pathways.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Chemguide. hydrolysis of nitriles.
  • RSC Publishing. Analytical issues in the chemical stability testing of drugs in solution.
  • PMC. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • core components of analytical method validation for small molecules-an overview. (2012, April 21).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • YouTube. (2021, April 6). Hydrolysis of Nitriles.
  • (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • PMC. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • ACS Medicinal Chemistry Letters. (2014, October 2). Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts.
  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....
  • Scribd. Influence of PH On The Stability of Pharmaceutical.
  • PMC. (2026, February 16). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors.
  • PMC. Role of pH in Regulating Cancer Pyrimidine Synthesis.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • CORE. Effect of Water pH on the Chemical Stability of Pesticides.
  • Semantic Scholar. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Sigma-Aldrich. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.
  • PubChem. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine.
  • Sigma-Aldrich. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Evaluating 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Design

Abstract In the landscape of drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors is relentless. The concept of "privileged scaffolds"—molecular frameworks that exhibit binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors is relentless. The concept of "privileged scaffolds"—molecular frameworks that exhibit binding affinity to multiple biological targets—has become a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold against other established kinase inhibitor building blocks. We will dissect its performance, particularly its demonstrated efficacy against DNA Damage Response (DDR) kinases, and contrast it with broadly utilized scaffolds such as the pyrazolo[3,4-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for foundational assays, offering researchers a practical framework for evaluation.

The Strategic Landscape of Kinase Inhibitor Scaffolds

The human kinome comprises over 500 protein kinases, making them one of the most significant families of drug targets. Most small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[3] The efficacy of these inhibitors often hinges on their core scaffold's ability to mimic the adenine moiety of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase.[4]

Privileged scaffolds are core structures that serve as high-affinity anchor points for this hinge region. Their synthetic tractability allows for the elaboration of various substituents to achieve potency and selectivity against specific kinases.[5] Fused pyrimidine ring systems, such as pyrrolopyrimidines and pyrazolopyrimidines, are exemplary adenine bioisosteres and have proven exceptionally fruitful in generating potent kinase inhibitors.[4][5]

G cluster_0 Kinase ATP-Binding Cleft cluster_1 hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop Glycine-Rich P-Loop atp ATP atp->hinge H-Bonds inhibitor Privileged Scaffold (e.g., Pyrrolopyrimidine) inhibitor->hinge H-Bonds

Caption: Kinase hinge-binding interaction model.

A Deep Dive: The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is an emerging scaffold that has recently gained significant attention. Unlike scaffolds with broad kinome activity, its utility has been prominently demonstrated in a more specialized, yet critically important, area: the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA Damage Response (DDR) pathway.[6] This specialization suggests a potential for high selectivity within the PI3K-like kinase (PIKK) family.

Recent studies have highlighted its potential, with derivatives showing exceptional potency. For instance, compound 5g was identified as a highly potent ATR inhibitor with an IC50 of 0.007 µM.[6][7] Further chemical exploration led to the development of dual PARP1/ATR inhibitors based on this scaffold, with compound 38a exhibiting potent dual inhibition (IC50 < 20 nM for both targets).[8][9] The 2-carbonitrile group often serves as a key synthetic handle or an interaction point within the target binding site, contributing to the molecule's overall activity profile.

Compound IDScaffold BaseTarget(s)IC50 (µM)Source
5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineATR Kinase0.007[6]
38a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidinePARP1 / ATR< 0.02 (for both)[8][9]
48f 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineATR Kinase0.003[10]

Comparative Analysis: Established Kinase Inhibitor Building Blocks

To contextualize the performance of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, we compare it against two widely successful and structurally related building blocks.

The Pyrazolo[3,4-d]pyrimidine Scaffold

This scaffold is arguably one of the most "privileged" in kinase inhibitor design. Its bioisosteric relationship with adenine allows it to bind effectively to the hinge region of a vast number of kinases.[4] This has led to the development of inhibitors against a wide array of targets, including tyrosine kinases and serine/threonine kinases.

Compound/DrugScaffold BasePrimary Target(s)IC50 (nM) / PotencySource
Compound 33 Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Potent multi-kinase inhibitor[11][12]
Compound 23c Pyrazolo[3,4-d]pyrimidineRET Tyrosine KinasePotent and selective RET inhibitor[13][14]
Various Pyrazolo[3,4-d]pyrimidineSRC-Family, ABL, PI3KBroadly active across families[4]
The Pyrrolo[2,3-d]pyrimidine Scaffold (7-Deazapurine)

As a direct isomer of the purine nucleus, the 7-deazapurine scaffold is another highly effective building block.[15] Its structure is very similar to the topic scaffold, differing in the fusion point of the five-membered ring. This scaffold has been successfully employed to create inhibitors for critical cancer-related kinases.

Compound/DrugScaffold BasePrimary Target(s)IC50 (nM)Source
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK240 - 204[15]
PF-06863135 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCDK21.9 (Enzyme Assay)[16]

Head-to-Head Comparison: A Synthesis of Performance

The choice of a scaffold is a critical decision in a drug discovery campaign, dictating the potential target space and physicochemical properties. The following table summarizes the key attributes of our compared building blocks.

Attribute6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Core Structure Fused 5/6-membered ringsFused 5/6-membered rings (Isosteric)Fused 5/6-membered rings (Isomeric)
Primary Targets Specialized: ATR, PARP1 (DDR Pathway)[6][8]Broad: FLT3, VEGFR, RET, SRC, PI3K[4][11][13]Broad: EGFR, Her2, VEGFR, CDK family[15][16]
Key Advantage High potency and potential selectivity for PIKK family kinases.Proven, versatile adenine mimic with broad applicability across the kinome.Strong track record for inhibiting major cancer-driving kinases.
Considerations Appears to be a niche scaffold; less data on broad kinome screening.Can exhibit polypharmacology, requiring careful optimization for selectivity.[1]SAR can be sensitive to the point of ring fusion.
Example Compounds 5g, 38a, 48f[6][8][10]Compound 33, Compound 23c[11][13]Compound 5k, PF-06863135[15][16]

This comparative analysis reveals that while the pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds offer broad utility across the kinome, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has carved out a distinct and valuable niche in targeting DDR kinases. This makes it a highly attractive starting point for programs focused on synthetic lethality approaches in cancer therapy.[10]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, methodologies must be robust and reproducible. Here we provide foundational protocols for the synthesis and evaluation of kinase inhibitors derived from these scaffolds.

Conceptual Synthesis Workflow

The synthesis of a functionalized inhibitor from a building block like 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile typically involves sequential coupling and functional group interconversion steps to build out the final molecule. The workflow below illustrates a conceptual pathway.

G prep 1. Reagent Prep (Compound, Enzyme, ATP) plate 2. Plate Compound (Serial Dilutions) prep->plate add_enzyme 3. Add Kinase/Substrate Mix plate->add_enzyme incubate1 4. Pre-incubate (20 min) add_enzyme->incubate1 start_rxn 5. Initiate with ATP incubate1->start_rxn incubate2 6. Incubate at 30°C (45-60 min) start_rxn->incubate2 stop_detect 7. Add Kinase-Glo® Reagent incubate2->stop_detect read 8. Read Luminescence stop_detect->read analyze 9. Analyze Data & Fit IC50 Curve read->analyze

Caption: IC50 determination workflow.

Conclusion & Future Outlook

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile scaffold represents a significant and promising building block in the medicinal chemist's toolbox. While it may not possess the broad, pan-kinome applicability of established scaffolds like pyrazolo[3,4-d]pyrimidine, its demonstrated high potency against key DDR targets like ATR makes it exceptionally valuable for developing next-generation cancer therapeutics based on synthetic lethality.

Future research should focus on a comprehensive kinome-wide screening of derivatives to fully map its selectivity profile. Further structure-activity relationship (SAR) studies could also explore modifications to improve pharmacokinetic properties, potentially leading to the development of a clinical candidate. For researchers in oncology and DDR biology, this scaffold is not just an alternative; it is a specialized tool for a high-value target class.

References

  • Bara, T., & Hu, Y. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives... ResearchGate. [Link]

  • Wang, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives... ACS Publications. [Link]

  • Fallacara, A. L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. PubMed. [Link]

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Hynes, J., et al. (2019). Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236... ACS Publications. [Link]

  • Al-Salahi, R., et al. (2021). In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Zhang, Y., et al. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zask, A., & Kraybill, B. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Schade, D., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]

  • Kumar, R., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PMC. [Link]

  • Stojkovic, V., & Pavlovic, M. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Sci-Hub. [Link]

  • Wang, C., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • Zhang, Y., et al. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PMC. [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]

  • CHI. (2016). Fragment Based Drug Discovery. CHI. [Link]

  • Zhao, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Brandt, G. E. B., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]

Sources

Comparative

Validation of Analytical HPLC Assay for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile: A Comparative Guide

As drug development pipelines increasingly focus on targeted kinase inhibitors, the demand for robust analytical methods to quantify complex nitrogen-rich intermediates has surged. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted kinase inhibitors, the demand for robust analytical methods to quantify complex nitrogen-rich intermediates has surged. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (CAS 947305-16-0)[1][2] is a critical bicyclic building block characterized by its highly polar carbonitrile group and basic pyrrolopyrimidine core.

This guide objectively compares a legacy High-Performance Liquid Chromatography (HPLC) method against a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC) approach utilizing core-shell technology. Designed for analytical scientists, this document explains the causality behind our chromatographic choices and provides a self-validating, step-by-step protocol compliant with[3][4].

The Causality of Chromatographic Behavior

To develop a reliable assay, we must first understand the analyte's physicochemical vulnerabilities. The pyrrolopyrimidine core contains a secondary amine with a pKa of approximately 8.5.

The Legacy Failure: Traditional methods often employ 5 µm fully porous C18 columns with near-neutral phosphate buffers. At pH 6.8, the secondary amine is protonated. Simultaneously, residual silanols on older silica stationary phases are ionized (pKa ~3.5–4.5). This creates a dual-retention mechanism: standard hydrophobic partitioning combined with strong electrostatic ion-exchange interactions. The result is severe peak tailing (Asymmetry > 2.0), poor sensitivity, and extended run times due to deep-pore mass transfer resistance.

The Modern Solution: Our optimized method leverages a Core-Shell C18 column paired with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0).

  • Thermodynamic Control: At pH 2.0, residual silanols are fully protonated (neutralized), eliminating secondary ion-exchange interactions. TFA acts as an ion-pairing agent, shielding the positively charged amine and driving hydrophobic retention.

  • Kinetic Control: Core-shell particles feature a solid silica core surrounded by a thin porous shell. This drastically reduces the diffusion path length, minimizing the C -term (resistance to mass transfer) in the van Deemter equation. This allows for higher flow rates without sacrificing theoretical plates, yielding sharp, symmetrical peaks.

Methodological Comparison

The table below summarizes the performance metrics of the legacy approach versus the modern core-shell method.

ParameterLegacy Method (Fully Porous)Modern Method (Core-Shell)Advantage of Modern Method
Column 5 µm C18, 250 x 4.6 mm2.6 µm Core-Shell C18, 100 x 4.6 mmReduced backpressure, higher efficiency
Mobile Phase Phosphate Buffer (pH 6.8) / MeOH0.1% TFA in Water / AcetonitrileSuppresses silanol ionization
Flow Rate 1.0 mL/min1.2 mL/minFaster throughput
Run Time 15.0 minutes3.5 minutes76% reduction in analysis time
Peak Asymmetry ( As​ ) 2.3 (Severe Tailing)1.05 (Highly Symmetrical)Superior integration accuracy
Theoretical Plates ( N ) ~3,500> 12,000Sharper peaks, higher sensitivity

Experimental Workflow & Self-Validating Protocol

Every protocol must function as a self-validating system. By integrating a strict System Suitability Test (SST) gate prior to validation execution, we ensure that no invalid data is generated. If the SST criteria ( N>5000 , As​<1.5 ) fail, the run automatically halts, forcing an investigation into column health or mobile phase preparation.

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Protocol Dev Method Optimization (Core-Shell C18, 0.1% TFA) SST System Suitability (As < 1.5, N > 5000) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (%RSD ≤ 2.0%) Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Acc->Sens Rob Robustness (DoE Approach) Sens->Rob Report Regulatory Submission & Method Transfer Rob->Report

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for pyrimidine derivatives.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with diluent.

  • Working Standards: Serially dilute the stock solution to generate calibration levels at 10, 25, 50, 75, and 100 µg/mL.

Step 2: Chromatographic Setup

  • Install a 2.6 µm Core-Shell C18 column (100 x 4.6 mm).

  • Prepare Mobile Phase A : 0.1% TFA in highly purified water (v/v).

  • Prepare Mobile Phase B : 100% HPLC-grade Acetonitrile.

  • Program the gradient: 0-1 min (5% B), 1-3 min (linear ramp to 60% B), 3-4 min (hold at 60% B), 4-5 min (re-equilibrate at 5% B).

  • Set flow rate to 1.2 mL/min, column oven to 40°C, and UV detection to 254 nm (optimal for the pyrimidine chromophore). Inject 5 µL.

Step 3: System Suitability Testing (SST)

  • Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, Tailing Factor ( As​ ) 1.5, and Theoretical Plates ( N ) 5000. Proceed to validation only if criteria are met.

Experimental Validation Data

The method was validated in strict accordance with the[3][5][6].

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to stress conditions. Photodiode Array (PDA) detection confirmed peak purity (Purity Angle < Purity Threshold) across all degradation profiles, ensuring no co-eluting degradants interfered with the primary carbonitrile peak.

Stress ConditionExposureDegradation (%)Peak Purity Flag
Acidic (0.1N HCl)24 hours at 25°C4.2%Pass
Basic (0.1N NaOH)24 hours at 25°C12.8% (Nitrile hydrolysis)Pass
Oxidative (3% H₂O₂)6 hours at 25°C8.5%Pass
Thermal 48 hours at 60°C1.1%Pass
Linearity, Limit of Detection (LOD), and Quantitation (LOQ)

Linearity was established across 10% to 200% of the target working concentration (50 µg/mL). LOD and LOQ were determined using the signal-to-noise (S/N) method, requiring ratios of 3:1 and 10:1, respectively[4].

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 5.0 – 100.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=41250x+215 -
LOD 0.12 µg/mLS/N 3
LOQ 0.36 µg/mLS/N 10
Accuracy & Precision

Accuracy was assessed by spiking the analyte into a synthetic matrix at three levels (50%, 100%, 150%) in triplicate. Precision was evaluated by two different analysts on different days (Intermediate Precision)[3][4].

Spike LevelMean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)
50% (25 µg/mL)99.4%0.85%1.12%
100% (50 µg/mL)100.2%0.62%0.98%
150% (75 µg/mL)99.7%0.74%1.05%
Robustness

Deliberate micro-variations were introduced to the method parameters. The method proved highly robust, with the critical pair resolution remaining > 2.0 and peak area %RSD remaining < 2.0% under all altered conditions.

  • Flow Rate: 1.1 to 1.3 mL/min

  • Column Temperature: 38°C to 42°C

  • Mobile Phase Composition: ± 2% Acetonitrile

Conclusion

The transition from fully porous legacy columns to modern core-shell architectures is not merely a matter of speed; it is a fundamental requirement for the accurate quantitation of highly polar, basic molecules like 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. By actively suppressing silanol interactions via a low-pH TFA mobile phase and minimizing mass transfer resistance, this validated method offers a 76% reduction in run time while delivering superior accuracy, precision, and peak symmetry in full compliance with ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. Available at:[Link]

  • Kako, D., & Ghareeb, M. M. (2024). High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. Cureus, 16(3), e56000. Available at:[Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Available at:[Link]

Sources

Validation

LC-MS validation for 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile purity and quality control

An In-Depth Technical Guide to LC-MS Validation for the Purity and Quality Control of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile This guide provides a comprehensive framework for the validation of a Liquid Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to LC-MS Validation for the Purity and Quality Control of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity and quality control of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2] As researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not just a protocol, but a deep understanding of the principles behind the validation process, in line with regulatory expectations from bodies such as the FDA and the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Criticality of Purity for Pyrrolopyrimidine Intermediates

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules.[7][8][9] Impurities arising from the synthesis or degradation of this intermediate can be carried through to the final API, potentially altering its pharmacological and toxicological profile. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a cornerstone of drug safety.

LC-MS is the technique of choice for this application due to its high sensitivity and selectivity.[10][11][12][13] It combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry, allowing for the confident identification and quantification of the main compound and its impurities.[14][15] This guide will walk through the development and validation of an LC-MS method, comparing it to other analytical approaches and providing the rationale for our experimental choices.

LC-MS Method Development and Optimization: A Strategic Approach

The goal of method development is to achieve adequate separation and detection of the target analyte and its potential impurities. For 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a reversed-phase LC method coupled with a single quadrupole or triple quadrupole mass spectrometer is a suitable starting point.

Experimental Protocol: Optimized LC-MS Method
  • Instrumentation: Agilent 1290 Infinity II LC System coupled to an Agilent 6120 Single Quadrupole LC/MSD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile (m/z 147.07). A full scan (m/z 100-500) is also performed to detect unknown impurities.

Rationale for Method Choices:

  • Reversed-Phase C18 Column: This is a versatile column suitable for the separation of moderately polar compounds like our target analyte. The 1.8 µm particle size provides high resolution and efficiency.

  • Formic Acid in Mobile Phase: This aids in the protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal. It also helps to improve peak shape.

  • Gradient Elution: A gradient is necessary to elute any potential impurities that may have different polarities from the main compound, ensuring a comprehensive purity assessment.

  • ESI Positive Mode: Pyrrolopyrimidines contain multiple nitrogen atoms that are readily protonated, making ESI positive mode the ideal choice for sensitive detection.

Method Validation: A Deep Dive into ICH Q2(R1) Guidelines

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16][17][18] The following sections detail the validation parameters as stipulated by the ICH Q2(R1) guidelines, complete with illustrative experimental data.[3][4]

LC-MS_Validation_Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters (ICH Q2(R1)) cluster_Data_Analysis Data Analysis & Reporting Reference_Standard Reference Standard (>99.5% purity) Sample_Preparation Sample Preparation (Dilution in Mobile Phase) Reference_Standard->Sample_Preparation Data_Acquisition LC-MS Data Acquisition Sample_Preparation->Data_Acquisition Specificity Specificity Statistical_Analysis Statistical Analysis (%RSD, r², Recovery) Specificity->Statistical_Analysis Linearity Linearity & Range Linearity->Statistical_Analysis Accuracy Accuracy Accuracy->Statistical_Analysis Precision Precision (Repeatability & Intermediate) Precision->Statistical_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Statistical_Analysis Robustness Robustness Robustness->Statistical_Analysis Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Validation_Report Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for LC-MS method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject a solution of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Evaluation: The method is specific if the peak for the main compound is well-resolved from any degradation product peaks and there is no interference from the blank. Peak purity can be assessed using a diode array detector (DAD) in conjunction with the MS data.

Illustrative Results: The retention time of the main peak was consistent across all samples, and no co-eluting peaks were observed in the stressed samples. The mass spectrum of the main peak corresponded to the [M+H]⁺ of the analyte.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the target concentration (e.g., 0.5 µg/mL to 1.5 µg/mL for a target of 1.0 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.5489,500
0.75742,100
1.0995,600
1.251,248,900
1.51,502,300

Results: The method was linear over the range of 0.5 to 1.5 µg/mL with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spiked Samples: Spike a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample.

Table 2: Accuracy Data

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)% Recovery
0.80.7998.8%
1.01.01101.0%
1.21.22101.7%

Results: The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits for accuracy.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or instrument.

  • Evaluation: Calculate the relative standard deviation (%RSD) for each set of measurements.

Table 3: Precision Data

Precision Level%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%

Results: The %RSD for both repeatability and intermediate precision was less than 2.0%, demonstrating that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Precision at LOQ: Confirm the LOQ by analyzing a series of samples at this concentration and ensuring the precision (%RSD) is acceptable (typically <10%).

Table 4: LOD and LOQ Data

ParameterConcentration (ng/mL)S/N Ratio
LOD5~3
LOQ15~10

Results: The LOQ was confirmed to be 15 ng/mL with a %RSD of 6.5% for six replicate injections. This high sensitivity is a key advantage of LC-MS.[19][20]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Parameter Variation: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.05 mL/min).

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact on the results (e.g., retention time, peak area, and resolution).

Results: The method was found to be robust, with no significant changes in the results when small variations were introduced to the method parameters.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, it is important to consider other analytical techniques for purity and quality control.

Method_Comparison Topic Purity of 6,7-Dihydro-5H-pyrrolo [3,4-d]pyrimidine-2-carbonitrile LC_MS LC-MS Topic->LC_MS HPLC_UV HPLC-UV Topic->HPLC_UV GC_MS GC-MS Topic->GC_MS LC_MS_Pros Pros: - High Sensitivity - High Selectivity (Mass ID) - Good for non-volatile compounds LC_MS->LC_MS_Pros LC_MS_Cons Cons: - Higher Cost - Matrix Effects LC_MS->LC_MS_Cons HPLC_UV_Pros Pros: - Lower Cost - Robust & Widely Available - Good for quantification HPLC_UV->HPLC_UV_Pros HPLC_UV_Cons Cons: - Lower Sensitivity - No Mass Information - Co-elution issues HPLC_UV->HPLC_UV_Cons GC_MS_Pros Pros: - High Resolution - Excellent for volatile impurities GC_MS->GC_MS_Pros GC_MS_Cons Cons: - Not suitable for non-volatile  and thermally labile compounds - Derivatization may be needed GC_MS->GC_MS_Cons

Caption: Comparison of analytical methods.

Table 5: Comparison of Analytical Techniques

ParameterLC-MSHPLC-UVGC-MS
Specificity Excellent (Mass Confirmation)Good (Retention Time)Excellent (Mass Confirmation)
Sensitivity (LOQ) ~15 ng/mL~100 ng/mLDependent on volatility
Applicability Broad (non-volatile compounds)Broad (chromophoric compounds)Volatile & thermally stable compounds
Cost HighLowMedium
Impurity Identification ExcellentPoor (requires isolation)Excellent

Discussion:

  • HPLC-UV: This is a common and cost-effective technique for purity analysis.[21] However, it lacks the specificity of mass detection, and co-eluting impurities can go undetected. Its sensitivity is also significantly lower than LC-MS.

  • GC-MS: Gas chromatography is not suitable for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile due to its low volatility and potential for thermal degradation in the injector.

For the comprehensive quality control of this critical intermediate, the superior sensitivity and specificity of LC-MS make it the most appropriate analytical choice. It provides a high degree of confidence in the purity of the material, which is essential for drug development.

Conclusion

This guide has provided a detailed and scientifically grounded approach to the validation of an LC-MS method for the purity and quality control of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. By following the principles outlined here, researchers and drug development professionals can establish a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry. The use of LC-MS, with its inherent sensitivity and specificity, provides a level of assurance that is critical for ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • PubMed. (n.d.). Highly sensitive LC-MS method for stereochemical quality control of a pharmaceutical drug substance intermediate. National Center for Biotechnology Information. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ResearchGate. (n.d.). Highly sensitive LC‐MS method for stereochemical quality control of a pharmaceutical drug substance intermediate | Request PDF. ResearchGate. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]

  • RSC Publishing. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. [Link]

  • Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. NCBI. [Link]

  • KoreaMed Synapse. (2020). Part II. Method Validation. Korean Association of Medical Journal Editors. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Agilent. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. NCBI. [Link]

  • ACS Publications. (2004). Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance- Associated Protein in Multidrug Resistance. American Chemical Society. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. University of California. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • NextSDS. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. NextSDS. [Link]

  • MDPI. (2026). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. NCBI. [Link]

  • PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. National Center for Biotechnology Information. [Link]

Sources

Comparative

Benchmarking CAS 947305-16-0 against standard pyrimidine carbonitrile intermediates

Title: Benchmarking CAS 947305-16-0 Against Standard Pyrimidine Carbonitriles in Targeted Drug Discovery Introduction In modern drug discovery, the selection of core scaffolds fundamentally dictates a program's trajector...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking CAS 947305-16-0 Against Standard Pyrimidine Carbonitriles in Targeted Drug Discovery

Introduction In modern drug discovery, the selection of core scaffolds fundamentally dictates a program's trajectory—impacting everything from target affinity to metabolic liability. CAS 947305-16-0 (6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile) has emerged as a privileged bicyclic intermediate, heavily utilized in the development of kinase inhibitors (e.g., ATR, PARP1) and protein-protein interaction modulators (e.g., IL-17A).

This guide objectively benchmarks CAS 947305-16-0 against standard monocyclic pyrimidine carbonitriles (such as 5-(tert-butyl)pyrimidine-2-carbonitrile). By analyzing structural rigidity, electrophilic reactivity, and synthetic versatility, we provide a comprehensive roadmap for researchers deciding between monocyclic and bicyclic pyrimidine systems.

Structural and Physicochemical Benchmarking

The primary advantage of CAS 947305-16-0 lies in its fused pyrrolopyrimidine architecture. Unlike monocyclic pyrimidines, which rely on single-bond rotations to orient substituents, the bicyclic core acts as a rigidified bioisostere of adenine. This structural pre-organization minimizes the entropic penalty upon binding to the ATP-binding pocket of kinases . Furthermore, the secondary amine within the pyrroline ring provides an immediate, highly reactive vector for library diversification without the need for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Comparison of Pyrimidine Intermediates

PropertyCAS 947305-16-05-(tert-butyl)pyrimidine-2-carbonitrileCausality / Impact on Drug Design
Architecture Bicyclic (Fused)MonocyclicFused system mimics purines; lowers entropic penalty in kinase hinge binding.
Molecular Weight 146.15 g/mol 161.21 g/mol Both maintain high ligand efficiency (LE) for fragment-based discovery.
TPSA (Ų) ~61.6~49.6CAS 947305-16-0 offers an additional H-bond donor (pyrroline NH), improving solubility.
Diversification Vector Aliphatic Secondary AmineAromatic C-H / HalogenPyrroline NH allows rapid amide coupling/reductive amination; monocyclic requires Pd-catalysis.
Rotatable Bonds 0 (Core is rigid)1 (tert-butyl group)High rigidity in the bicyclic core enhances target selectivity and lowers off-target binding.

Metabolic Stability and the Carbonitrile Handle

The 2-carbonitrile group is a double-edged sword. While it serves as an excellent precursor for tetrazoles or amidines, it is inherently electrophilic. Standard monocyclic pyrimidine-2-carbonitriles are highly susceptible to nucleophilic attack by glutathione (GSH) or N-acetylcysteine (NAC) in human liver microsomes (HLM), leading to the formation of thiazoline adducts and potential hepatotoxicity .

Causality Insight: The electron-rich nature of the fused pyrroline ring in CAS 947305-16-0 alters the electronic landscape of the pyrimidine core. Through inductive effects, the secondary amine donates electron density into the aromatic system, subtly dampening the extreme electrophilicity of the C2-carbonitrile. This provides a wider metabolic stability window compared to highly electron-deficient monocyclic pyrimidines, preserving the nitrile for target engagement (e.g., covalent cysteine targeting) rather than off-target GSH depletion.

Protocol 1: Self-Validating In Vitro GSH Trapping Assay To empirically benchmark the electrophilicity of CAS 947305-16-0 against a monocyclic standard, use this self-validating HLM assay. Self-Validation Logic: The inclusion of a known highly reactive standard ensures that a negative result for the test compound is due to genuine stability, not degraded microsomes or oxidized GSH.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of CAS 947305-16-0 and the positive control (5-phenylpyrimidine-2-carbonitrile) in DMSO. Prepare a 50 mM GSH solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine 1 mg/mL human liver microsomes (HLM), 5 mM GSH, and 1 mM NADPH in the phosphate buffer.

  • Initiation: Add the test compounds to a final concentration of 10 µM (Ensure final DMSO is < 0.1%). Incubate at 37°C.

  • Quenching (Time-course): At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: Confirm the formation of the[M+GSH] adduct mass for the 5-phenylpyrimidine-2-carbonitrile control. If the control adduct is absent, discard the batch and prepare fresh HLM/GSH. Compare the degradation half-life (t1/2) of CAS 947305-16-0 against the control.

Application in Kinase Inhibition (ATR & PARP1)

CAS 947305-16-0 has been instrumental in the discovery of novel Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and PARP1/ATR dual inhibitors , . The pyrrolopyrimidine nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region, while the pyrroline ring directs substituents precisely into the solvent-exposed channel.

G A Kinase Hinge Region B CAS 947305-16-0 (Pyrrolopyrimidine) D Bidentate H-Bonding (Adenine Mimic) B->D Enables F Solvent Channel Vector B->F 5H-Pyrrolo Directs C Standard Pyrimidine Carbonitrile E Monodentate Binding (Lower Affinity) C->E Limits to D->A Anchors E->A Weakly Binds

Fig 1: Kinase hinge binding logic comparing bicyclic CAS 947305-16-0 with monocyclic pyrimidines.

Synthetic Workflows & Library Generation

The orthogonal reactivity of CAS 947305-16-0—featuring an electrophilic nitrile and a nucleophilic secondary amine—makes it an ideal building block for DNA-encoded libraries (DELs) and high-throughput screening campaigns, such as the discovery of IL-17A inhibitors .

Protocol 2: Self-Validating Late-Stage Reductive Amination This protocol details the functionalization of the pyrroline nitrogen using formaldehyde, a common step in generating methyl-capped derivatives. Self-Validation Logic: Tracking the intermediate iminium ion formation prior to reduction ensures that any failure in product yield is isolated to the reducing agent, not the initial condensation step.

Step-by-Step Methodology:

  • Dissolution: Dissolve CAS 947305-16-0 (1.0 eq) in a pH 4 buffer system (Sodium Acetate/Acetic Acid in Methanol) to ensure optimal protonation for iminium formation.

  • Condensation: Add 37% aqueous formaldehyde (1.5 eq). Stir at room temperature for 30 minutes.

  • In-Process Control: Pull a 5 µL aliquot, dilute in MeOH, and inject into LC-MS. Validate the disappearance of the starting material mass (m/z 147.1 [M+H]+) and the appearance of the iminium intermediate.

  • Reduction: Once iminium formation is confirmed, add sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions to prevent thermal runaway. Stir for an additional 30 minutes.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with ethyl acetate (3x). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Workflow Start CAS 947305-16-0 (Core Scaffold) Branch1 Pyrroline N-Functionalization Start->Branch1 Branch2 C2-Carbonitrile Derivatization Start->Branch2 Exp1 Reductive Amination (e.g., DNA-Encoded Libs) Branch1->Exp1 Exp2 Amide Coupling (Acylation) Branch1->Exp2 Exp3 Tetrazole Synthesis (Azide Cycloaddition) Branch2->Exp3 Exp4 Covalent Electrophile (Target Engagement) Branch2->Exp4

Fig 2: Divergent synthetic workflow exploiting the orthogonal reactivity of CAS 947305-16-0.

Conclusion

While standard monocyclic pyrimidine carbonitriles offer structural simplicity, CAS 947305-16-0 provides a sophisticated, dual-functional scaffold. Its built-in conformational rigidity, optimized hinge-binding geometry, and orthogonal reactivity vectors make it vastly superior for complex targeted drug discovery programs, particularly in kinase inhibition and DEL synthesis.

References

  • Chen P, Bin H, Jiao Y, et al. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters. 2022. URL:[Link]

  • Dalvie D, et al. "Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes." Chemical Research in Toxicology. 2014. URL:[Link]

  • "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. URL:[Link]

  • Goedken ER, et al. "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds." Journal of Medicinal Chemistry. 2024. URL:[Link]

Validation

Comparative In Vitro Toxicity of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile and Structurally Similar Compounds: A Guide for Researchers

This guide provides a comparative analysis of the in vitro toxicity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and its structurally related analogs. As the pyrrolopyrimidine scaffold is a cornerstone in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vitro toxicity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and its structurally related analogs. As the pyrrolopyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology, a comprehensive understanding of the cytotoxic profiles of these emerging compounds is paramount for researchers, scientists, and drug development professionals. This document synthesizes available experimental data to offer insights into structure-activity relationships concerning toxicity and outlines detailed methodologies for reproducible in vitro assessment.

Introduction: The Pyrrolopyrimidine Scaffold in Drug Discovery

The pyrrolopyrimidine core is a privileged heterocyclic structure, forming the basis for a multitude of biologically active molecules. Its structural resemblance to purine has made it a valuable template for designing inhibitors of various enzymes, including kinases and polymerases. Recent research has highlighted the potential of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent inhibitors of key cellular targets in cancer, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase and Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] While efficacy is a primary focus, a thorough evaluation of in vitro toxicity is a critical step in the preclinical development cascade to predict potential adverse effects and determine therapeutic windows.

This guide will focus on the comparative in vitro toxicity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and will draw upon published data for structurally similar compounds to build a comprehensive toxicological profile. We will delve into the experimental design for assessing cytotoxicity, the cellular mechanisms underlying the observed toxicity, and a comparative analysis of potency across different cell lines.

Structurally Similar Compounds for Comparative Analysis

For a robust comparative analysis, we will examine derivatives of the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. These compounds share a fused bicyclic core with the primary compound of interest and have been extensively studied for their cytotoxic properties. The key structural similarities and differences, such as substitutions on the pyrimidine and pyrrole rings, will be considered in the analysis of their toxicological profiles.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for a selection of pyrrolopyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ID/ReferenceCore ScaffoldCancer Cell LineIC50 (µM)
Compound 38a[1] 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineMDA-MB-231 (Breast)< 0.048
MDA-MB-468 (Breast)0.01
Compound 6b[3] PyrrolopyrimidineA549 (Lung)0.35
Compound 8a[3] PyrrolopyrimidineA549 (Lung)1.48
Compound 9a[3] PyrrolopyrimidineA549 (Lung)1.56
Compound 7a[3] PyrrolopyrimidinePC3 (Prostate)1.04
Compound 8b[3] PyrrolopyrimidinePC3 (Prostate)1.89
Derivatives 8f and 8g[4] Pyrrolo[2,3-d]pyrimidineHT-29 (Colon)4.55 ± 0.23 and 4.01 ± 0.20
Compound 1a[5] Pyrazolo[3,4-d]pyrimidineA549 (Lung)2.24
MCF-7 (Breast)42.3
Compound 1d[5] Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)1.74

Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.

A critical aspect of in vitro toxicology is to assess the selectivity of a compound for cancer cells over normal, healthy cells. Some studies have included non-cancerous cell lines in their analysis. For instance, the pyrrolo[2,3-d]pyrimidine derivatives 8f and 8g showed significantly lower toxicity against non-cancerous human embryonic kidney (HEK-293) cells, with IC50 values of 195 ± 0.07 µM and 169 ± 0.10 µM, respectively, indicating a favorable selectivity index.[4]

Mechanistic Insights into Cytotoxicity: Induction of Apoptosis

A common mechanism underlying the cytotoxic effects of many pyrrolopyrimidine derivatives is the induction of apoptosis, or programmed cell death.[3][6] This is often achieved through the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Several studies have demonstrated that active pyrrolopyrimidine compounds can modulate the levels of pro-apoptotic proteins (e.g., Bim, Bax, Bak, Puma) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-XL).[3] This imbalance leads to the activation of caspase-9 and caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the execution of apoptosis.[3]

G cluster_stimulus Cytotoxic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Pyrrolopyrimidine Pyrrolopyrimidine Pro-apoptotic Bax, Bak, Bim, Puma Pyrrolopyrimidine->Pro-apoptotic activates Anti-apoptotic Bcl-2, Mcl-1, Bcl-XL Pyrrolopyrimidine->Anti-apoptotic inhibits Caspase-9 Caspase-9 Pro-apoptotic->Caspase-9 activates Anti-apoptotic->Caspase-9 inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage activates Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway activated by pyrrolopyrimidine compounds.

Experimental Protocols for In Vitro Toxicity Assessment

To ensure the generation of reliable and reproducible data, standardized protocols for in vitro cytotoxicity testing are essential. The following outlines a typical workflow for evaluating the cytotoxic potential of novel compounds.

G Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Preparation & Dilution Series Cell_Culture->Compound_Prep Cell_Seeding 3. Cell Seeding in 96-well plates Compound_Prep->Cell_Seeding Treatment 4. Compound Treatment (e.g., 24, 48, 72h) Cell_Seeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Data_Analysis 6. Data Analysis & IC50 Determination Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Cell Lines and Culture Conditions

A panel of human cancer cell lines relevant to the intended therapeutic area should be selected. It is also crucial to include at least one non-cancerous cell line to determine selectivity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Discussion and Future Directions

The available data indicates that pyrrolopyrimidine derivatives, including the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, exhibit significant in vitro cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis via the intrinsic pathway.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro toxicity studies of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile against a panel of its closest structural analogs.

  • Broader Cell Line Screening: Evaluating the cytotoxicity of these compounds on a more extensive panel of cancer and non-cancerous cell lines to better understand their spectrum of activity and selectivity.

  • Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanism of action.

  • In Vivo Toxicology: Progressing the most promising candidates with favorable in vitro profiles to in vivo toxicology studies in animal models.

By systematically applying the methodologies outlined in this guide, researchers can generate the robust and reliable data necessary to advance the development of safe and effective pyrrolopyrimidine-based therapeutics.

References

  • Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine deriv
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Deriv
  • In Vitro Cytotoxicity of Novel Pyrrole Compounds: A Compar
  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1)
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC.
  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells.
  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of
  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Compar
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI.

Sources

Comparative

A Comparative In Silico Analysis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile with Key DNA Damage Response Kinases

A Senior Application Scientist's Guide to In Silico Target Validation and Competitive Benchmarking In the landscape of modern drug discovery, particularly within oncology, the DNA Damage Response (DDR) network presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Silico Target Validation and Competitive Benchmarking

In the landscape of modern drug discovery, particularly within oncology, the DNA Damage Response (DDR) network presents a rich tapestry of therapeutic targets. Among these, the serine/threonine-protein kinase Ataxia-telangiectasia and Rad3-related (ATR) and Poly(ADP-ribose) polymerase 1 (PARP1) have emerged as critical nodes in maintaining genomic integrity. Their inhibition offers a promising strategy to induce synthetic lethality in cancer cells, especially those with deficiencies in other repair pathways. This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile, a scaffold of emerging interest, against ATR and PARP1. We will objectively benchmark its predicted binding affinity and interactions against established inhibitors, namely Ceralasertib (AZD6738) for ATR and Olaparib for PARP1.

This document is intended for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the why behind each experimental choice, grounding the protocol in principles of scientific integrity and providing a framework for robust in silico analysis.

The Biological Rationale: Targeting ATR and PARP1 in Cancer Therapy

The ATR kinase is a principal sensor of single-stranded DNA (ssDNA), a common intermediate during replication stress and various forms of DNA damage.[1][2][3] Upon activation, ATR orchestrates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2][4] Many cancers exhibit elevated levels of replication stress, making them particularly dependent on the ATR pathway for survival.[4]

PARP1, on the other hand, is a first responder to single-strand breaks (SSBs).[5][6] It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair factors.[5][7] Inhibition of PARP1 leads to the accumulation of SSBs, which can degenerate into more lethal double-strand breaks (DSBs) during replication.[6] In cancers with mutations in homologous recombination repair genes, such as BRCA1 or BRCA2, the inability to efficiently repair these DSBs results in synthetic lethality.[6]

The selection of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile for this study is based on recent findings that have identified this scaffold as a potent inhibitor of both ATR and PARP1, suggesting potential for dual-target activity.[8][9]

Experimental Design: A Self-Validating In Silico Workflow

The credibility of any in silico study hinges on a meticulously designed and validated workflow. The protocol outlined below is structured to be self-validating by including known inhibitors as positive controls. This allows for a direct comparison of the predicted binding modes and energies of our compound of interest with those of established drugs, providing a crucial benchmark for our findings.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Analysis & Comparison PDB_DL Download Protein Structures (ATR: 5YZ0, PARP1: 7KK3) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB_DL->Prot_Prep Ligand_DL Obtain Ligand Structures (Test Compound, Ceralasertib, Olaparib) Lig_Prep Ligand Preparation (Energy minimization, add charges) Ligand_DL->Lig_Prep Grid_Gen Grid Box Generation (Define binding site) Prot_Prep->Grid_Gen Docking_Run Execute Docking (AutoDock Vina) Lig_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis (Visualize interactions) Docking_Run->Pose_Analysis Energy_Analysis Binding Energy Comparison (kcal/mol) Docking_Run->Energy_Analysis RMSD_Calc RMSD Calculation (vs. co-crystallized ligand) Docking_Run->RMSD_Calc Report Generate Comparative Report Pose_Analysis->Report Energy_Analysis->Report RMSD_Calc->Report G cluster_DDR DNA Damage Response cluster_PARP1 PARP1 Pathway cluster_ATR ATR Pathway DNA_Damage DNA Damage (e.g., SSBs, Replication Stress) PARP1 PARP1 DNA_Damage->PARP1 ATR ATR DNA_Damage->ATR PAR PAR Synthesis PARP1->PAR Repair_Factors Recruitment of Repair Proteins PAR->Repair_Factors SSB_Repair Single-Strand Break Repair Repair_Factors->SSB_Repair Genomic_Integrity Genomic Integrity SSB_Repair->Genomic_Integrity CHK1 CHK1 Activation ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Cell_Cycle_Arrest->Genomic_Integrity Fork_Stabilization->Genomic_Integrity

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile

A Note From the Scientist: In the landscape of rapid drug discovery, our focus is often on synthesis and efficacy. However, the lifecycle of a research chemical extends beyond its use on the bench.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note From the Scientist: In the landscape of rapid drug discovery, our focus is often on synthesis and efficacy. However, the lifecycle of a research chemical extends beyond its use on the bench. Responsible management of surplus, waste, and contaminated materials is not just a matter of regulatory compliance; it is a cornerstone of a safe and sustainable laboratory environment. This guide is structured to provide a clear, logical, and scientifically-grounded framework for the disposal of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile. My approach is built on the principle of "informed caution"—treating novel compounds with a thorough understanding of their constituent chemical motifs and adhering to the highest safety standards.

Part 1: Core Compound Identification and Hazard Assessment

Before any disposal protocol can be established, a clear understanding of the compound's properties and potential hazards is essential. While comprehensive toxicological data for this specific research chemical may not be publicly available, we can infer a likely hazard profile based on its structural components—the pyrrolopyrimidine core and the nitrile functional group.

PropertyDataSource
IUPAC Name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrileN/A
CAS Number 947305-16-0[1]
Molecular Formula C₇H₆N₄N/A
Molecular Weight 146.15 g/mol N/A
Known Analogs 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride[2]

Inferred Hazard Profile: Safety data sheets for analogous pyrrolopyrimidine structures frequently list the following hazard statements:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H335: May cause respiratory irritation. [3][4][5]

The presence of the nitrile (-CN) group necessitates additional caution. While stable within the parent molecule, nitriles can be hydrolyzed under harsh acidic or basic conditions to release highly toxic hydrogen cyanide gas. Therefore, all disposal procedures must prevent contact with strong acids and bases.

Part 2: The Causality Behind Cautious Disposal

The procedural steps outlined below are not arbitrary. They are a direct consequence of the compound's chemical nature and the potential risks it poses.

  • The Pyrrolopyrimidine Scaffold: This heterocyclic system is common in biologically active molecules, including anticancer agents.[6][7][8][9][10] As a standard practice, all novel, biologically active compounds should be treated as potentially toxic and handled accordingly. Cross-contamination must be avoided to ensure the integrity of other experiments and the safety of personnel.

  • The Nitrile Functional Group: This is the primary chemical-specific risk. The carbon-nitrogen triple bond is stable under normal laboratory conditions. However, its reaction with strong acids, bases, or potent reducing agents is a critical consideration for waste segregation.

  • Regulatory Framework: Laboratory chemical waste is regulated by entities such as the U.S. Environmental Protection Agency (EPA). The guiding principle is to treat all research chemical waste as hazardous unless it is definitively proven to be non-hazardous.[11] This approach ensures maximum safety and compliance.

Part 3: Pre-Disposal Safety Protocol

Before handling any waste materials containing this compound, a systematic safety check is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of liquid waste or contact with solid particles.[3]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[12]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required for routine handling in a fume hood.All waste handling should occur in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

Pre-Disposal Checklist:

Part 4: Step-by-Step Disposal Procedures

The following protocols are designed for the laboratory-scale quantities typical of research and development settings. All waste generated must be disposed of through your institution's designated Environmental Health & Safety (EHS) office.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [11][14]

Disposal Decision Workflow

G cluster_waste_type Categorize Waste Type cluster_actions Disposal Action cluster_final Final Steps start Identify Waste Containing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile pure_solid Unused/Expired Solid contaminated_solid Contaminated Solids (Gloves, Weigh Boats, Wipes) contaminated_sharps Contaminated Sharps (Needles, Scalpels) liquid_waste Liquid Waste Solutions (Aqueous or Organic) action_solid Containerize in 'Hazardous Solid Waste' bin pure_solid->action_solid contaminated_solid->action_solid action_sharps Place in approved 'Sharps Waste' container contaminated_sharps->action_sharps action_liquid Pour into labeled 'Hazardous Liquid Waste' (Halogenated or Non-Halogenated) liquid_waste->action_liquid label_container Ensure container is properly labeled action_solid->label_container action_sharps->label_container action_liquid->label_container seal_container Securely seal container (Leave ~10% headspace for liquids) label_container->seal_container store_container Store in Satellite Accumulation Area seal_container->store_container contact_ehs Contact EHS for Waste Pickup store_container->contact_ehs

Caption: Decision workflow for proper waste segregation and disposal.

Protocol 4.1: Unused, Surplus, or Expired Solid Compound

This procedure applies to the compound in its original container.

  • Do Not Open: If the container is sealed and no longer needed, do not open it.

  • Inspect Container: Ensure the container is in good condition, free of external contamination, and the original manufacturer's label is intact and legible.

  • Affix Waste Label: Place a "Hazardous Waste" label directly on the container. Fill out all required fields, including the full chemical name: "6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile" and CAS number "947305-16-0".

  • Segregate and Store: Place the labeled container in your laboratory's designated Satellite Accumulation Area for solid hazardous waste.

  • Arrange Pickup: Follow your institutional procedures to schedule a waste pickup with EHS.

Protocol 4.2: Contaminated Solid Waste

This includes items like gloves, weigh paper, pipette tips, and paper towels used for minor spill cleanup.

  • Designated Container: Use a dedicated, clearly labeled "Hazardous Solid Waste" container (e.g., a lined cardboard box or a plastic drum).

  • Collect Waste: Place all contaminated solid items directly into this container.

  • Seal and Label: When the container is full, securely seal it. Ensure it is labeled with the full chemical name of all constituents, including this compound.

  • Store and Dispose: Move the sealed container to the Satellite Accumulation Area and arrange for EHS pickup.

Protocol 4.3: Contaminated Sharps

This applies to needles, syringes, or glass Pasteur pipettes that have come into contact with the compound.

  • Use Sharps Container: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.

  • Seal and Label: Securely close the container. Label it as "Hazardous Sharps Waste" and list the chemical contaminants.

  • EHS Pickup: Store in the Satellite Accumulation Area and contact EHS for disposal.

Protocol 4.4: Liquid Waste Solutions

This covers waste from reactions, chromatography fractions, or solutions used for rinsing glassware.

  • Segregate Waste Streams: It is critical to maintain separate waste streams.

    • Non-Halogenated Organic Waste: For solutions where the primary solvent is non-halogenated (e.g., methanol, ethanol, acetonitrile, THF, ethyl acetate).

    • Halogenated Organic Waste: For solutions where the primary solvent is halogenated (e.g., dichloromethane, chloroform).

    • Aqueous Waste: For water-based solutions.

  • Select Container: Use a compatible, shatter-resistant container with a screw cap, designated for the correct waste stream.

  • Transfer Waste: Carefully pour the liquid waste into the appropriate container inside a chemical fume hood.

  • Labeling: Maintain an accurate log on the container's hazardous waste label, updating it with the chemical name and approximate quantity each time waste is added.

  • Closure and Storage: Always keep the waste container securely capped when not in use.[12][15] Do not overfill; leave at least 10% headspace for vapor expansion. Store in secondary containment within the Satellite Accumulation Area.

References

  • NextSDS. 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile - Chemical Substance Information. [Link]

  • UC Santa Barbara Environmental Health & Safety. Nitrates - Standard Operating Procedure. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • NextSDS. 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile hydrochloride - Chemical Substance Information. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Zhang, Y., et al. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. European Journal of Medicinal Chemistry, 2026. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Kumar, A., et al. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]

  • Traxler, P., et al. Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 1997. [Link]

  • LookChem. 3H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-4-oxo- suppliers. [Link]

  • Patel, M. B., et al. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 2020. [Link]

  • Hou, Z., et al. Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 2019. [Link]

  • Cherian, C., et al. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 2020. [Link]

  • NextSDS. 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine - Chemical Substance Information. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile: A Framework for Safe and Effective Laboratory Operations

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug discovery and development, compounds like 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile and its analogs represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the discerning researcher. In the landscape of drug discovery and development, compounds like 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile and its analogs represent significant potential, particularly as inhibitors in critical biological pathways.[1] However, realizing this potential begins with a foundational commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for handling this compound class. Our objective is to instill a deep, intuitive understanding of the necessary precautions, ensuring that your focus remains on innovation, underpinned by an unwavering culture of safety.

Foundational Hazard Assessment: Understanding the "Why"

Before we can define the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the molecule. While a specific Safety Data Sheet (SDS) for the exact carbonitrile is not publicly available, we can extrapolate critical safety information from its hydrochloride and dihydrochloride salts, which are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2] Furthermore, the core structure, a pyrimidine derivative, belongs to a class of compounds with wide-ranging biological activities.[3][4][5] This bioactivity necessitates treating the compound with respect, assuming it could have unforeseen physiological effects.

Key Hazard Profile (based on related salts):

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The presence of the nitrile functional group also warrants caution. While integral to the compound's structure, it is prudent to handle all nitrile-containing molecules with the assumption they could possess toxicological properties. Therefore, our PPE recommendations are built on a conservative approach that respects both the known irritant properties and the potential bioactivity of this molecule.

The Core PPE Ensemble: Your First Line of Defense

The following recommendations constitute the minimum required PPE for handling 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile in a laboratory setting. The selection is based on the principles of barrier protection against the identified hazards.

Protection Type Recommended PPE Rationale & Key Considerations
Eye & Face Chemical Splash GogglesPrimary: Protects against splashes of solutions and airborne particles of the solid compound, directly addressing the "serious eye irritation" hazard.[6] Alternative: Safety glasses with side shields may be sufficient for handling very small, non-dusty quantities, but goggles are the superior and recommended choice.
Face Shield (in addition to goggles)Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during solution transfers or heating.
Hand Chemical-Resistant Nitrile GlovesPrimary: Nitrile offers excellent resistance to a broad range of chemicals, solvents, and oils, and is significantly more puncture-resistant than latex.[7][8] This addresses the "skin irritation" hazard. Action: Always inspect gloves for tears or defects before use.[8]
Body Professional Laboratory CoatProtects skin and personal clothing from accidental spills and contamination. Ensure the coat is fully buttoned.
Respiratory Engineering Controls (Fume Hood)Primary: Due to the risk of respiratory irritation, all handling of the solid compound and its volatile solutions must be performed inside a certified chemical fume hood.[9] This is an engineering control, which is more effective than relying solely on PPE.

Operational and Disposal Plans: From Benchtop to Waste Stream

Effective safety is a process, not just a set of equipment. The following protocols ensure that protection is maintained throughout the entire workflow.

Experimental Protocol: PPE Donning and Doffing

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other gloved hand, then using the clean hand to remove the second glove from the inside) to avoid skin contact with the outer surface.[10]

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision-making and procedural flow for safely managing 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase start Begin Task: Handling Compound assess_hazards Review SDS & Hazards (Irritant, Harmful if Swallowed, Respiratory Irritant) start->assess_hazards select_ppe Select Core PPE: - Nitrile Gloves - Lab Coat - Goggles assess_hazards->select_ppe fume_hood Prepare Certified Chemical Fume Hood select_ppe->fume_hood don_ppe Don PPE (Correct Sequence) fume_hood->don_ppe Proceed to Handling handle_compound Handle Compound (Inside Fume Hood) don_ppe->handle_compound dispose_chem Dispose of Chemical Waste (Follow Institutional Guidelines) handle_compound->dispose_chem Task Complete dispose_ppe Dispose of Contaminated Gloves & Consumables in Designated Waste dispose_chem->dispose_ppe doff_ppe Doff PPE (Correct Sequence) dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Safe Completion wash_hands->end End of Protocol

Caption: Workflow for Safe Handling of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile.

Waste Disposal Plan
  • Chemical Waste: All solutions and solid residues containing the compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials (e.g., weigh boats, pipette tips) should be placed in a designated solid hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's and local environmental regulations.[6] When in doubt, consult your organization's Environmental Health and Safety (EHS) department.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[10]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a foundation of trust and reliability in your research. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.

References

  • NextSDS. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile - Chemical Substance Information.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Eagle National Supply. (2026, February 24). Are Nitrile Gloves Chemically Resistant? Why PPE Matters.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Nastah. (n.d.). Chemical Resistant Nitrile Gloves Manufacturer.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Fisher Scientific. (2013, November 4). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • Sajewicz, W., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • ThermoFisher Scientific. (2026, January 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026, February 16). PMC.
  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.